4-Bromo-2-(methylthio)thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methylsulfanyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS2/c1-7-4-6-3(5)2-8-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCKEBOZMZSIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586014 | |
| Record name | 4-Bromo-2-(methylsulfanyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204513-62-2 | |
| Record name | 4-Bromo-2-(methylthio)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204513-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-(methylsulfanyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 4-Bromo-2-(methylthio)thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Synthesis
The most plausible and efficient synthesis of 4-Bromo-2-(methylthio)thiazole involves a nucleophilic aromatic substitution reaction on a suitable precursor, 2,4-dibromothiazole. The bromine atom at the 2-position of the thiazole ring is known to be more susceptible to nucleophilic attack than the bromine at the 4- or 5-position.
Synthesis of Precursor: 2,4-Dibromothiazole
There are two common methods for the synthesis of the 2,4-dibromothiazole precursor.
Method A: From 2-Aminothiazole
This method involves a Sandmeyer-type reaction followed by bromination.
Method B: From Thiazolidine-2,4-dione
This is a high-yielding method that utilizes a brominating agent.[1][2][3][4][5]
Proposed Synthesis of this compound
The proposed synthesis proceeds via the reaction of 2,4-dibromothiazole with sodium thiomethoxide.
Reaction Scheme:
Materials:
-
2,4-Dibromothiazole
-
Sodium thiomethoxide (or sodium hydride and methanethiol to generate in situ)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Preparation of Sodium Thiomethoxide Solution: A solution of sodium thiomethoxide can be prepared by carefully reacting methanethiol with sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[6] Alternatively, commercially available sodium thiomethoxide solution can be used.[7][8]
-
Reaction: To a solution of 2,4-dibromothiazole (1.0 eq.) in anhydrous DMF, add a solution of sodium thiomethoxide (1.1 eq.) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is poured into water and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound.
Characterization
The following tables summarize the predicted physical and spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds.
Physical and Spectroscopic Data
| Parameter | Predicted Value |
| Molecular Formula | C₄H₄BrNS₂ |
| Molecular Weight | 210.12 g/mol |
| Appearance | Colorless to pale yellow solid or oil |
| Melting Point | 45-55 °C |
| Boiling Point | Not available; likely high boiling point, distillation under reduced pressure recommended. |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl acetate, Acetone, THF, DMF, DMSO) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25 (s, 1H, H-5), 2.70 (s, 3H, S-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 170.0 (C-2), 135.0 (C-4), 115.0 (C-5), 15.0 (S-CH₃) |
| Mass Spec. (EI) | m/z (%): 211/209 (M⁺, 100/98), isotopic pattern for one bromine atom. |
| IR (KBr, cm⁻¹) | ~3100 (C-H stretch, aromatic), ~2920 (C-H stretch, aliphatic), ~1550 (C=N stretch), ~1450 (C=C stretch) |
Visualizations
Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Workflow
Caption: General experimental workflow for synthesis and characterization.
References
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sodium methanethiolate - Wikipedia [en.wikipedia.org]
- 7. Page loading... [guidechem.com]
- 8. Sodium thiomethoxide | 5188-07-8 [amp.chemicalbook.com]
An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-(methylthio)thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-2-(methylthio)thiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its molecular characteristics, synthesis, and analytical parameters, offering a valuable resource for researchers working with this and related molecular scaffolds.
Core Physicochemical Properties
This compound is a substituted thiazole ring system, a structural motif found in numerous biologically active compounds. Its physicochemical properties are crucial for understanding its behavior in biological systems and for its application in the synthesis of novel chemical entities.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₄H₄BrNS₂ | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 210.12 g/mol | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 204513-62-2 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available | |
| logP | Not available |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through various synthetic routes common for thiazole derivatives. A prevalent method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. For this compound, a plausible synthetic pathway would involve the reaction of a suitable brominated α-halocarbonyl compound with a methyl-substituted thiourea derivative.
General Experimental Workflow for Thiazole Synthesis
Caption: General workflow for the synthesis and purification of thiazole derivatives.
Analytical Characterization
The structural elucidation and purity assessment of this compound would typically involve a combination of spectroscopic and chromatographic techniques.
Table 2: Key Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the number and environment of protons. | Signals corresponding to the thiazole ring proton and the methylthio group protons. |
| ¹³C NMR | To identify the carbon skeleton of the molecule. | Resonances for the thiazole ring carbons and the methylthio carbon. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic isotopic patterns for bromine. |
| High-Performance Liquid Chromatography (HPLC) | To assess purity and quantify the compound. | A single major peak indicating the purity of the sample. |
Reactivity and Potential Biological Significance
The 4-bromo and 2-methylthio substituents on the thiazole ring are key functional groups that dictate the molecule's reactivity and potential for biological interactions. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, allowing for the synthesis of a diverse library of derivatives.
Caption: Potential synthetic derivatization pathways for this compound.
The thiazole nucleus is a well-established pharmacophore, and its derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. While specific signaling pathways modulated by this compound have not been elucidated, its structural similarity to other biologically active thiazoles suggests it could be a valuable lead compound or intermediate in drug discovery programs. Further research is warranted to explore its biological activity profile and mechanism of action.
Safety Information
Based on available data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H317: May cause an allergic skin reaction.[1]
-
H319: Causes serious eye irritation.[1]
Appropriate personal protective equipment should be used when handling this compound, and it should be handled in a well-ventilated area.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a complete safety guide. Users should consult the relevant Safety Data Sheet (SDS) before handling this chemical. The absence of specific data points indicates that this information was not available in the public domain at the time of writing.
References
Technical Guide: 1H and 13C NMR Spectral Data for 4-Bromo-2-(methylthio)thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-Bromo-2-(methylthio)thiazole. Due to the limited availability of directly published experimental data for this specific molecule, this guide presents a combination of reported data for a closely related derivative and predicted values based on analogous structures. This information is intended to support research, drug development, and quality control activities where the characterization of this compound is required.
Compound Information
| Compound Name | This compound |
| CAS Number | 204513-62-2[1] |
| Molecular Formula | C₄H₄BrNS₂[1] |
| Molecular Weight | 210.12 g/mol [1] |
| Structure |
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds, including N-(4-bromophenyl)-2-(methylthio)thiazole-5-carboxamide and other substituted thiazoles.[2]
Table 1: Predicted ¹H NMR Data for this compound
Solvent: CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-5 | 7.20 - 7.40 | Singlet (s) | The chemical shift is influenced by the adjacent bromine atom. |
| -SCH₃ | 2.70 - 2.80 | Singlet (s) | Typical range for a methylthio group attached to an aromatic ring. |
Table 2: Predicted ¹³C NMR Data for this compound
Solvent: CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | 165 - 175 | Carbon attached to two heteroatoms (S and N) and the methylthio group. |
| C-4 | 110 - 120 | Carbon bearing the bromine atom. |
| C-5 | 115 - 125 | Aromatic CH carbon. |
| -SCH₃ | 15 - 20 | Methyl carbon of the methylthio group. |
Experimental Data for a Related Derivative
For reference, the experimental ¹H and ¹³C NMR data for N-(4-bromophenyl)-2-(methylthio)thiazole-5-carboxamide in DMSO-d₆ are provided below.[2] This data can offer insights into the chemical shifts of the 2-(methylthio)thiazole core.
Table 3: Experimental ¹H NMR Data for N-(4-bromophenyl)-2-(methylthio)thiazole-5-carboxamide
Solvent: DMSO-d₆
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -NH | 10.44 | Singlet (s) | |
| H-4 (thiazole) | 8.47 | Singlet (s) | |
| Aromatic CH | 7.67 | Doublet (d) | 9.0 |
| Aromatic CH | 7.54 | Doublet (d) | 8.9 |
| -SCH₃ | 2.74 | Singlet (s) |
Table 4: Experimental ¹³C NMR Data for N-(4-bromophenyl)-2-(methylthio)thiazole-5-carboxamide
Solvent: DMSO-d₆
| Carbon | Chemical Shift (δ, ppm) |
| C-2 (thiazole) | 172.23 |
| -C=O | 158.16 |
| C-5 (thiazole) | 144.20 |
| Aromatic C | 137.78 |
| Aromatic C | 134.30 |
| Aromatic CH | 131.57 |
| Aromatic CH | 122.13 |
| Aromatic C-Br | 115.70 |
| -SCH₃ | 16.21 |
Experimental Protocols
A general synthetic protocol for the preparation of this compound would typically involve the bromination of 2-(methylthio)thiazole. The following is a generalized procedure based on known methods for thiazole synthesis and modification.
Synthesis of 2-(Methylthio)thiazole:
A common method to synthesize the 2-(methylthio)thiazole precursor involves the reaction of 2-halothiazole with sodium thiomethoxide.
Bromination of 2-(Methylthio)thiazole:
The bromination at the 4-position of the thiazole ring can be achieved using a suitable brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or a chlorinated solvent. The reaction is typically carried out at room temperature or with gentle heating.
General NMR Sample Preparation:
-
Approximately 5-10 mg of the purified this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.
Logical Relationships and Structure
The following diagram illustrates the molecular structure of this compound and the key nuclei relevant for NMR spectroscopy.
Caption: Molecular structure and key NMR active nuclei of this compound.
References
Mass Spectrometry Analysis of 4-Bromo-2-(methylthio)thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of 4-Bromo-2-(methylthio)thiazole. It covers plausible mass spectral fragmentation pathways, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), and a summary of expected quantitative data. This document is intended to serve as a valuable resource for researchers and professionals involved in the analysis and characterization of this and structurally related compounds.
Introduction
This compound is a substituted thiazole derivative. Thiazole rings are a common motif in many biologically active compounds and pharmaceuticals. Mass spectrometry is a critical analytical technique for the identification, quantification, and structural elucidation of such molecules. Understanding the fragmentation behavior of this compound is essential for its unambiguous identification in complex matrices and for metabolism or degradation studies. This guide outlines the expected mass spectral behavior and provides standardized protocols for its analysis.
Predicted Mass Spectral Fragmentation
Upon electron ionization, this compound is expected to form a molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion ([M]̇⁺ and [M+2]̇⁺) with approximately equal intensity will be observed. The fragmentation of the molecular ion is likely to proceed through several key pathways:
-
Loss of a methyl radical (•CH₃): This is a common fragmentation for methylthio compounds, leading to a stable cation.
-
Loss of a bromine radical (•Br): Cleavage of the carbon-bromine bond would result in a significant fragment ion.
-
Thiazole ring cleavage: The thiazole ring can undergo fragmentation through various pathways, often involving the cleavage of the C-S and C-N bonds.[1][2] This can lead to the loss of small neutral molecules like hydrogen cyanide (HCN) or acetylene (C₂H₂).[3]
-
Loss of thiomethyl radical (•SCH₃): The entire methylthio group can be lost as a radical.
-
Loss of sulfur-containing fragments: Fragmentation of the methylthio group itself can lead to the loss of S, SH, or CHS radicals.[4]
A proposed fragmentation pathway is illustrated in the diagram below.
Quantitative Data Summary
The following table summarizes the predicted prominent ions and their mass-to-charge ratios (m/z) in the electron ionization mass spectrum of this compound. The relative intensities are hypothetical and serve as a guide for spectral interpretation. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in doublet peaks for all bromine-containing fragments, separated by 2 m/z units and with nearly equal intensity.
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Predicted Relative Intensity |
| 225 | 227 | [C₅H₄BrNS]̇⁺ (Molecular Ion) | - | High |
| 210 | 212 | [C₄H₁BrNS]⁺ | •CH₃ | Moderate |
| 146 | - | [C₅H₄NS]⁺ | •Br | Moderate to High |
| 198 | 200 | [C₄H₄BrS]⁺ | HCN | Moderate |
| 172 | 174 | [C₃H₂BrS]⁺ | C₂H₂ | Low |
| 47 | - | [CH₃S]⁺ | C₄HBrNS | Moderate |
Experimental Protocols
The analysis of this compound can be effectively performed using either GC-MS or LC-MS, depending on the sample matrix and the desired sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound.
4.1.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Working Solutions: Prepare a series of dilutions from the stock solution to create calibration standards, typically in the range of 1-100 µg/mL.[5]
-
Matrix Samples: For analysis in complex matrices, a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be employed to isolate the analyte and remove interfering substances. The final extract should be dissolved in a GC-compatible solvent.
4.1.2. Instrumentation and Conditions
-
Gas Chromatograph:
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-350.
-
Scan Mode: Full scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the characteristic ions (e.g., m/z 225, 227, 210, 212, 146).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a powerful alternative, particularly for less volatile compounds or for samples in aqueous matrices that are not amenable to GC-MS.
4.2.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at 1 mg/mL in a solvent compatible with the mobile phase, such as methanol or acetonitrile.
-
Working Solutions: Prepare calibration standards by diluting the stock solution with the initial mobile phase composition.
-
Matrix Samples: For complex biological or environmental samples, protein precipitation, LLE, or SPE is recommended.[6][7] The final sample should be dissolved in the mobile phase.
4.2.2. Instrumentation and Conditions
-
Liquid Chromatograph:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
Start with 30% B, hold for 1 minute.
-
Linear gradient to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr (Nitrogen).
-
Cone Gas Flow: 50 L/hr (Nitrogen).
-
Mass Range: m/z 50-400.
-
Analysis Mode: Full scan for qualitative analysis. For quantitative analysis, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is recommended. Precursor ion would be the protonated molecule [M+H]⁺ (m/z 226/228), and product ions would be determined from fragmentation studies.
-
Conclusion
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. The proposed fragmentation patterns, in conjunction with the detailed GC-MS and LC-MS protocols, offer a solid foundation for the identification and quantification of this compound. Researchers and drug development professionals can adapt these methodologies to suit their specific analytical needs, ensuring robust and reliable characterization of this and similar thiazole derivatives.
References
- 1. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the mass spectra of 6-methylthiopurine and its C-and N-methyl derivatives | Semantic Scholar [semanticscholar.org]
- 5. uoguelph.ca [uoguelph.ca]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
IUPAC name and CAS number for 4-Bromo-2-(methylthio)thiazole.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identification and Properties
4-Bromo-2-(methylthio)thiazole is a substituted thiazole ring, a structural motif present in numerous biologically active compounds. Its chemical identity is formally established by its IUPAC name and CAS registry number.
| Identifier | Value | Source |
| IUPAC Name | 4-Bromo-2-(methylthio)-1,3-thiazole | N/A |
| CAS Number | 204513-62-2 | [1][2][3][4] |
| Molecular Formula | C₄H₄BrNS₂ | [1][2][3] |
| Molecular Weight | 210.12 g/mol | [1][3] |
| Appearance | White powder / Solid | [2] |
| Purity | Typically offered at ≥95% | [1][2] |
| Storage | Room temperature, sealed well | [2] |
Note: Physical properties such as melting point and detailed spectroscopic data are not consistently reported in publicly available sources and would require experimental determination.
Proposed Synthesis Pathway
A specific, detailed experimental protocol for the synthesis of this compound has not been identified in a comprehensive literature search. However, a plausible and chemically sound synthetic route can be proposed based on well-established reactions of thiazole derivatives. The proposed pathway involves a two-step process starting from the readily available 2-aminothiazole.
Logical Flow of Proposed Synthesis:
Caption: Proposed synthesis of this compound.
Generalized Experimental Protocols
The following are generalized experimental protocols for the proposed synthetic pathway. These are illustrative and would require optimization and adaptation based on laboratory conditions and safety assessments.
Step 1: Bromination of 2-Aminothiazole to 2-Amino-4-bromothiazole
This step introduces a bromine atom at the 4-position of the thiazole ring.
-
Reagents and Materials: 2-aminothiazole, bromine, acetic acid, sodium bicarbonate solution.
-
Procedure:
-
Dissolve 2-aminothiazole in glacial acetic acid in a flask equipped with a dropping funnel and a stirrer, and cool the mixture in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture into an ice-water mixture and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate, 2-amino-4-bromothiazole, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
-
Step 2: Conversion of 2-Amino-4-bromothiazole to 4-Bromo-2-mercaptothiazole
This step involves a Sandmeyer-type reaction to replace the amino group with a thiol group.
-
Reagents and Materials: 2-amino-4-bromothiazole, sodium nitrite, hydrochloric acid, potassium ethyl xanthate.
-
Procedure:
-
Suspend 2-amino-4-bromothiazole in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C, to form the diazonium salt.
-
In a separate flask, dissolve potassium ethyl xanthate in water and cool it.
-
Add the cold diazonium salt solution to the potassium ethyl xanthate solution.
-
Allow the mixture to warm to room temperature and then heat gently to decompose the xanthate intermediate.
-
The resulting 4-bromo-2-mercaptothiazole can be isolated by filtration or extraction and purified.
-
Step 3: Methylation of 4-Bromo-2-mercaptothiazole to this compound
This final step introduces the methyl group onto the sulfur atom.
-
Reagents and Materials: 4-bromo-2-mercaptothiazole, a base (e.g., sodium hydroxide), a methylating agent (e.g., methyl iodide or dimethyl sulfate), a suitable solvent (e.g., ethanol or acetone).
-
Procedure:
-
Dissolve 4-bromo-2-mercaptothiazole in the chosen solvent and add the base to form the thiolate salt.
-
Add the methylating agent to the solution and stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield this compound.
-
Safety Information
Based on available data for this compound, the following hazard information should be considered:
-
Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).
-
Precautionary Statements: P261, P264, P280, P301+P312, P302+P352, P305+P351+P338.
A thorough risk assessment should be conducted before handling this compound, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Applications in Research and Development
Substituted thiazoles are a cornerstone in medicinal chemistry and materials science. This compound serves as a versatile building block for further chemical modifications. The bromine atom at the 4-position can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Stille, Heck) to introduce a wide variety of substituents. The methylthio group at the 2-position can also be a site for further chemical transformations, such as oxidation to the corresponding sulfoxide or sulfone, which can modulate the electronic and steric properties of the molecule. These potential modifications make this compound a valuable intermediate for the synthesis of novel compounds with potential applications in drug discovery and materials science.
Disclaimer
The information provided in this technical guide is for informational purposes only and should not be considered as a substitute for professional scientific advice. The proposed synthesis pathway is theoretical and has not been experimentally validated from the cited sources. All chemical syntheses should be carried out by trained professionals in a suitably equipped laboratory with appropriate safety precautions in place.
References
A Technical Guide to 4-Bromo-2-(methylthio)thiazole for Researchers and Drug Development Professionals
Introduction
4-Bromo-2-(methylthio)thiazole is a heterocyclic organic compound belonging to the thiazole family. Thiazole derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and electronic properties. This technical guide provides a concise overview of the fundamental properties of this compound, alongside a generalized framework for the synthesis of related brominated thiazoles, which are pivotal precursors in the development of novel therapeutic agents and functional materials.
Core Properties of this compound
The fundamental molecular and physical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C4H4BrNS2 | [1][2][3] |
| Molecular Weight | 210.12 g/mol | [1][2] |
| CAS Number | 204513-62-2 | [1][2][3] |
| Appearance | Solid | [2] |
Significance in Research and Drug Development
Thiazole-containing compounds are integral to numerous pharmacologically active agents, exhibiting a broad spectrum of activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties[4][5][6][7][8]. The bromine substituent on the thiazole ring serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions to generate diverse chemical libraries for drug screening. The methylthio group can also be modulated to influence the compound's physicochemical properties and biological target interactions. While specific signaling pathways for this compound are not extensively documented in the public domain, related brominated thiazole derivatives are known to be key intermediates in the synthesis of molecules with potential therapeutic applications[9][10].
Generalized Synthesis of Brominated Thiazoles: An Experimental Workflow
General Protocol for the Synthesis of a 4-Substituted-2-Aminothiazole and Subsequent Bromination
-
Reaction Setup : To a round-bottom flask, add the appropriate α-bromoketone (1 mmol) and thiourea (1.2 mmol) in ethanol (5 mL).
-
Catalysis : Introduce a suitable catalyst, such as copper silicate (10 mol%), to the mixture.
-
Reflux : Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup : Upon completion, filter the reaction mixture to remove the catalyst. The filtrate is then poured over crushed ice to precipitate the solid product.
-
Purification : The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 4-substituted-2-aminothiazole.
-
Bromination : The synthesized aminothiazole can then undergo bromination. A common method is the Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently replaced by a bromine atom. Alternatively, direct bromination of the thiazole ring can be achieved using a brominating agent like N-bromosuccinimide (NBS), depending on the desired regioselectivity and the reactivity of the thiazole derivative.
This is a generalized protocol and the specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of this compound.
Below is a visual representation of a generalized workflow for the synthesis and functionalization of brominated thiazoles.
Caption: Generalized workflow for the synthesis and application of brominated thiazoles.
Conclusion
This compound represents a valuable building block in the fields of medicinal chemistry and materials science. Its chemical properties allow for versatile synthetic modifications, paving the way for the discovery of novel compounds with significant biological activities. While specific experimental data and biological pathways for this compound are not extensively detailed in current literature, the foundational knowledge of thiazole chemistry provides a strong basis for its exploration in research and development.
References
- 1. scbt.com [scbt.com]
- 2. 4-Bromo-2-(thiomethyl)thiazole 204513-62-2 [sigmaaldrich.com]
- 3. aobchem.com [aobchem.com]
- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. 4-Bromo-2-methylbenzo[d]thiazole|CAS 112146-10-8 [benchchem.com]
- 10. Page loading... [guidechem.com]
The Methylthio Group's Electronic Influence on the Thiazole Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electronic effects imparted by a methylthio (-SMe) group on the thiazole ring. Understanding these effects is crucial for the rational design of novel therapeutic agents and functional materials, as the thiazole scaffold is a cornerstone in medicinal chemistry. This document outlines the theoretical basis of these electronic interactions, presents available quantitative data, details relevant experimental protocols, and visualizes key concepts and workflows.
Introduction: The Electronic Landscape of the Thiazole Ring
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. Its aromaticity, arising from the delocalization of six π-electrons, is a key determinant of its chemical properties. However, the presence of the electronegative nitrogen and the electropositive sulfur atoms creates a non-uniform distribution of electron density.
Generally, the thiazole ring exhibits the following electronic characteristics[1]:
-
C2 Position: The carbon atom situated between the sulfur and nitrogen (C2) is the most electron-deficient position. This is due to the inductive electron withdrawal by both adjacent heteroatoms. Consequently, the C2 proton is the most acidic and susceptible to deprotonation by strong bases, making it a prime site for nucleophilic attack or functionalization via organometallic intermediates.
-
C5 Position: The C5 position is the most electron-rich carbon in the ring. The lone pair of electrons on the sulfur atom can be effectively delocalized towards C5, making it the primary target for electrophilic aromatic substitution reactions.
-
C4 Position: The C4 position is relatively electron-neutral compared to C2 and C5.
-
N3 Position: The nitrogen atom possesses a lone pair of electrons, rendering it basic and susceptible to protonation or alkylation.
The introduction of a substituent, such as the methylthio group, can significantly modulate this inherent electronic landscape through a combination of inductive and resonance effects, thereby altering the ring's reactivity, pKa, and potential for intermolecular interactions.
The Electronic Nature of the Methylthio Group
The methylthio (-SMe) group is considered an interesting substituent in medicinal chemistry due to its dual electronic nature. It can exert both electron-donating and electron-withdrawing effects, depending on the electronic demands of the system it is attached to.
-
Inductive Effect (-I): Sulfur is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.
-
Resonance Effect (+M): The sulfur atom possesses lone pairs of electrons that can be donated into an adjacent π-system through resonance. This electron-donating mesomeric effect is often the dominant factor when the methylthio group is attached to an aromatic ring.
When attached to the thiazole ring, the methylthio group is generally expected to act as an electron-donating group due to its positive mesomeric effect, thereby increasing the electron density of the ring. This effect is most pronounced when the group is at the C2 or C5 positions, where it can directly participate in resonance with the ring's π-system.
Quantitative Analysis of Electronic Effects
Acidity (pKa)
The pKa of a substituted thiazole is a direct measure of the basicity of the N3 nitrogen atom. Electron-donating groups increase the electron density on the nitrogen, making it more basic and resulting in a higher pKa for its conjugate acid. Conversely, electron-withdrawing groups decrease the basicity, leading to a lower pKa.
Table 1: pKa Values of Methylthio-Thiazole Isomers (Predicted Trends)
| Compound | Position of -SMe | Expected pKa Trend | Rationale |
| 2-(Methylthio)thiazole | 2 | Higher than thiazole | The +M effect of the -SMe group at the 2-position increases electron density throughout the ring, including the N3 atom. |
| 4-(Methylthio)thiazole | 4 | Slightly higher than thiazole | The electronic effect at the 4-position is primarily inductive, with a weaker resonance contribution to N3 compared to the 2-position. |
| 5-(Methylthio)thiazole | 5 | Higher than thiazole | The +M effect from the 5-position effectively increases electron density at the N3 position. |
Note: Experimentally determined pKa values for these specific isomers are not widely reported. The trends are predicted based on general principles of electronic effects in heterocyclic systems.
NMR Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei within a molecule. The chemical shifts (δ) of the thiazole ring's carbon and proton atoms are sensitive to the electron-donating or electron-withdrawing nature of substituents. An increase in electron density at a particular nucleus leads to greater shielding and a lower chemical shift (upfield shift), while a decrease in electron density results in deshielding and a higher chemical shift (downfield shift).
Table 2: 13C NMR Chemical Shifts (δ, ppm) of Methylthio-Thiazole Isomers and Parent Thiazole
| Compound | C2 | C4 | C5 | -SC H₃ | Solvent |
| Thiazole | 153.4 | 143.7 | 115.2 | - | Neat |
| 2-(Methylthio)thiazole | Data not available | Data not available | Data not available | Data not available | Data not available |
| 4-(Methylthio)thiazole | Data not available | Data not available | Data not available | Data not available | Data not available |
| 5-(Methylthio)thiazole | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: A complete and comparative dataset of experimentally verified 13C NMR data for all three isomers in the same solvent is not currently available in the literature. However, it is expected that the electron-donating methylthio group would cause an upfield shift (lower ppm) of the ring carbon signals, particularly for the carbon to which it is attached and those ortho and para to it in the resonance structures.
Hammett and Taft Parameters
The Hammett equation (log(K/K₀) = σρ) and its extensions, like the Taft equation, provide a quantitative means to correlate reaction rates and equilibrium constants of substituted aromatic compounds with the electronic properties of the substituents. The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) reflects the sensitivity of a particular reaction to these effects.
-
σp and σm: These constants represent the electronic effect of a substituent from the para and meta positions in a benzene ring, respectively.
-
σI and σR: These parameters separate the electronic effect into inductive (σI) and resonance (σR) components.
For the methylthio group, the accepted Hammett constants in the benzene system are:
-
σp = 0.00
-
σm = 0.15
These values indicate that the methylthio group is weakly electron-withdrawing from the meta position (primarily an inductive effect) and electronically neutral from the para position, where the electron-withdrawing inductive effect and the electron-donating resonance effect approximately cancel each other out. However, it is important to note that these values are derived from the benzene system and may not be directly transferable to the more complex electronic environment of the thiazole ring. The development of specific Hammett constants for substituents on heterocyclic rings is an ongoing area of research.
Impact on Chemical Reactivity
The electron-donating nature of the methylthio group is expected to enhance the reactivity of the thiazole ring towards electrophiles and modulate the regioselectivity of substitution reactions.
Electrophilic Aromatic Substitution
The methylthio group, by increasing the electron density of the thiazole ring, acts as an activating group for electrophilic aromatic substitution. The substitution pattern will be directed by the position of the methylthio group.
Logical Flow of Electrophilic Substitution on a Substituted Thiazole
Caption: General mechanism for electrophilic substitution on a methylthio-thiazole.
-
2-(Methylthio)thiazole: The activating -SMe group at C2 will direct incoming electrophiles primarily to the C5 position.
-
4-(Methylthio)thiazole: The -SMe group at C4 will also activate the ring, with the C5 position being the most likely site of electrophilic attack.
-
5-(Methylthio)thiazole: With the most electron-rich position already occupied, electrophilic substitution becomes more challenging. Attack may occur at the C2 or C4 positions, depending on the reaction conditions and the nature of the electrophile.
Nucleophilic Reactions
The methylthio group, being electron-donating, generally deactivates the thiazole ring towards nucleophilic aromatic substitution. However, it can be a target for certain reactions:
-
Oxidation: The sulfur atom of the methylthio group can be oxidized to form sulfoxide (-S(O)Me) and sulfone (-SO₂Me) moieties. These oxidized forms are strongly electron-withdrawing and would significantly alter the electronic properties of the thiazole ring, making it more susceptible to nucleophilic attack.
-
Desulfurization: The methylthio group can sometimes be removed under reductive conditions. For example, 4-amino-2-methylthiothiazole-5-carboxylic acid methyl ester can be reduced with zinc and hydrochloric acid to yield the corresponding desulfurized thiazole derivative[2].
Experimental Protocols
This section provides standardized methodologies for the synthesis of methylthio-thiazole derivatives and the determination of their pKa values.
Synthesis of Methylthio-Thiazole Isomers
General Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis of thiazole derivatives.
Protocol 5.1.1: Synthesis of 2-(Methylthio)thiazole via Methylation of 2-Mercaptothiazole
-
Materials: 2-Mercaptothiazole, sodium hydroxide, methyl iodide, ethanol, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure: a. Dissolve 2-mercaptothiazole (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer. b. Add a solution of sodium hydroxide (1.05 eq) in water dropwise to the stirred solution at room temperature. c. After stirring for 15 minutes, add methyl iodide (1.1 eq) dropwise. d. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, remove the ethanol under reduced pressure. f. Dilute the residue with water and extract with diethyl ether (3 x volumes). g. Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. i. Purify the crude product by column chromatography on silica gel or by distillation to obtain pure 2-(methylthio)thiazole.
Note: Protocols for the synthesis of 4- and 5-methylthio-thiazole would involve different starting materials and strategies, such as the Hantzsch thiazole synthesis with appropriate precursors.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the methylthio-thiazole derivative with a strong acid or base and monitoring the pH change.
Protocol 5.2.1: Potentiometric Titration
-
Instrumentation and Reagents: Calibrated pH meter with a combination glass electrode, magnetic stirrer, burette, standardized 0.1 M HCl, standardized 0.1 M NaOH, 0.15 M KCl solution (to maintain constant ionic strength), and the purified methylthio-thiazole compound.
-
Procedure: a. Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10). b. Prepare a ~1 mM solution of the methylthio-thiazole in water or a suitable co-solvent if solubility is an issue. c. Add 0.15 M KCl solution to maintain a constant ionic strength. d. If the compound is a base, make the solution acidic (pH ~2) with 0.1 M HCl. e. Titrate the solution with standardized 0.1 M NaOH, adding small increments of the titrant. f. Record the pH value after each addition, allowing the reading to stabilize. g. Continue the titration until the pH reaches ~12. h. Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. i. The pKa is the pH at the half-equivalence point. More accurately, the first derivative of the titration curve can be plotted to determine the equivalence point, and the pKa can be calculated from the Henderson-Hasselbalch equation. j. Perform the titration in triplicate to ensure reproducibility[3][4][5].
Determination of pKa by UV-Spectrophotometry
This method is useful for compounds with a chromophore near the ionization site and requires a smaller amount of sample.
Protocol 5.3.1: UV-Spectrophotometric Titration
-
Instrumentation and Reagents: UV-Vis spectrophotometer, 96-well UV-transparent microplates or quartz cuvettes, a series of buffer solutions of known pH (e.g., from pH 2 to 12) with constant ionic strength, and a stock solution of the methylthio-thiazole in a suitable solvent (e.g., DMSO).
-
Procedure: a. Prepare a series of buffer solutions covering a wide pH range. b. Add a small, constant volume of the methylthio-thiazole stock solution to each well of the microplate or to separate cuvettes containing the different buffers. c. Record the UV-Vis spectrum (e.g., 230-500 nm) for each pH point. d. Select one or more wavelengths where the absorbance changes significantly with pH. e. Plot the absorbance at the selected wavelength(s) against the pH. f. The resulting sigmoidal curve can be fitted to the appropriate equation (e.g., the Boltzmann equation) to determine the pKa, which corresponds to the inflection point of the curve[6][7][8].
Conclusion
The methylthio group exerts a significant electronic influence on the thiazole ring, primarily through an electron-donating resonance effect. This activation increases the basicity of the ring nitrogen and enhances its reactivity towards electrophilic substitution, with a directing effect dependent on its position. While a complete set of quantitative data, such as experimentally determined pKa values and Hammett constants for all positional isomers, remains to be fully elucidated, the principles outlined in this guide provide a robust framework for predicting the behavior of methylthio-substituted thiazoles. The provided experimental protocols offer standardized methods for the synthesis and characterization of these important compounds, paving the way for further research and their application in drug discovery and materials science. Future work, including computational studies and further experimental validation, will continue to refine our understanding of these nuanced electronic interactions.
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. Page loading... [wap.guidechem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Potential Research Areas for 4-Bromo-2-(methylthio)thiazole: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-(methylthio)thiazole is a versatile heterocyclic scaffold with significant, yet underexplored, potential in medicinal chemistry. The presence of a reactive bromine atom at the 4-position and a methylthio group at the 2-position offers multiple avenues for synthetic diversification, making it an attractive starting point for the development of novel therapeutic agents. Thiazole-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide summarizes the current landscape of research surrounding substituted thiazoles, identifies key areas for future investigation of this compound, and provides detailed experimental protocols for its derivatization, thereby serving as a foundational resource for researchers in drug discovery and development.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[4] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its successful application as a pharmacophore.[4] The incorporation of a bromine atom provides a crucial handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The 2-methylthio group can also be a key pharmacophoric element or be further modified, for instance, through oxidation to the corresponding sulfoxide or sulfone, which can alter the compound's polarity, solubility, and biological activity.
Potential Therapeutic Applications
Based on the established biological activities of analogous thiazole derivatives, this compound represents a promising starting point for the development of novel therapeutics in several key areas.
Anticancer Activity
Thiazole derivatives have been extensively investigated as anticancer agents, acting through various mechanisms, including the induction of apoptosis and the disruption of tubulin assembly.[5][6] Furthermore, they have been shown to inhibit signaling pathways such as NF-κB/mTOR/PI3K/AkT.[5] The development of derivatives of this compound could lead to potent and selective anticancer agents.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiazole derivatives have demonstrated significant antibacterial and antifungal properties.[7][8] The amphiphilic character of some thiazole compounds allows for their penetration into bacterial cell membranes, leading to cell death.[3] The 2-methylthio moiety, in particular, has been associated with antimicrobial activity in related heterocyclic systems.
Synthetic Pathways and Derivatization Potential
The synthetic versatility of this compound is a key attribute for its use in drug discovery. The bromine atom at the 4-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the 4-position of the thiazole ring. This allows for the exploration of how different aromatic and unsaturated moieties impact biological activity.
Heck Reaction
The Heck reaction provides a means to introduce alkenyl substituents, offering a different geometry and electronic profile compared to the products of Suzuki coupling. This can be crucial for optimizing interactions with biological targets.
Buchwald-Hartwig Amination
The introduction of nitrogen-containing functional groups is a common strategy in medicinal chemistry to enhance solubility and introduce key hydrogen bonding interactions. The Buchwald-Hartwig amination allows for the coupling of a wide variety of primary and secondary amines to the thiazole core.
Quantitative Data on Analogous Thiazole Derivatives
Table 1: Anticancer Activity of Selected Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-4-(2,4-dichlorophenyl)-2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)thiazole | Various | <10 | [1] |
| 5-methoxyindole derivative of 2-(3-Indolyl)-N-arylthiazole-4-carboxamide | HEK293T | 8.64 | [1] |
| 5-fluoroindole derivative of 2-(3-Indolyl)-N-arylthiazole-4-carboxamide | HeLa | 3.41 | [1] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | MCF7 | 10.5 | [9] |
| Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate (6a) | OVCAR-4 | 1.569 | [10] |
Table 2: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Thiazole derivative 40 | S. aureus | 3.125 | [11] |
| Thiazole derivative 40 | B. thuringiensis | 6.25 | [11] |
| 2-((5-substituted-4-methylthiazol-2-yl)amino)-2-oxoethyl 4-substitutedpiperazine-1-carbodithioate derivatives | S. aureus 29213 | 0.03-0.06 | [12] |
| Thiazole compound 1 | Vancomycin-intermediate S. aureus (VISA) | 1.38–2.77 | [13] |
| Thiazole compound 2 | Vancomycin-intermediate S. aureus (VISA) | 0.70–1.40 | [13] |
Experimental Protocols
The following are generalized protocols for the derivatization of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
General Synthesis of 4-Bromo-2-(substituted)-thiazoles
A common route to 4-bromothiazoles involves the Hantzsch thiazole synthesis, where an α-haloketone is reacted with a thioamide. For this compound, a potential precursor would be a 1,1-dibromo-2-alkanone derivative reacting with a methyl dithiocarbamate. Alternatively, bromination of a pre-formed 2-(methylthio)thiazole can be achieved.
Protocol for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add an anhydrous solvent (e.g., dioxane/water, toluene, or DMF).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos).
-
Stir the reaction mixture at a temperature ranging from 80-120 °C for 2-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Heck Reaction
-
In a reaction vessel, combine this compound (1.0 eq), the desired alkene (1.5 eq), a palladium source such as Pd(OAc)₂ (0.02-0.05 eq), and a phosphine ligand (e.g., P(o-tolyl)₃ or PPh₃) if necessary.
-
Add a base, typically a tertiary amine like triethylamine or diisopropylethylamine (1.5-2.0 eq), and a suitable solvent (e.g., DMF, acetonitrile, or toluene).
-
De-gas the mixture and heat under an inert atmosphere at 80-140 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol for Buchwald-Hartwig Amination
-
To a reaction tube, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst) (0.01-0.05 eq), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand) (0.02-0.10 eq), and a strong base such as NaOtBu or K₃PO₄ (1.4 eq).
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add an anhydrous, de-gassed solvent such as toluene or dioxane.
-
Heat the reaction mixture with stirring at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Visualizations of Key Processes
Synthetic Pathways and Experimental Workflows
The following diagrams illustrate the general workflows for the derivatization of this compound and the catalytic cycles of the key cross-coupling reactions.
Caption: General workflow for creating a diverse library of compounds from this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Heck reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Potential Biological Signaling Pathway
Given the extensive research into thiazoles as anticancer agents, a plausible mechanism of action for derivatives of this compound could involve the inhibition of key protein kinases in cancer cell proliferation pathways, such as the PI3K/Akt/mTOR pathway.
Caption: A potential mechanism of anticancer action via inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
This compound is a promising, yet largely unexploited, scaffold for the development of novel therapeutic agents. Its synthetic tractability, combined with the proven biological potential of the broader thiazole class, makes it an ideal candidate for library synthesis and screening in anticancer and antimicrobial discovery programs. Future research should focus on:
-
Systematic Derivatization: Employing the outlined cross-coupling reactions to generate a diverse library of analogs with substitutions at the 4-position.
-
Biological Screening: Evaluating these new compounds in a range of anticancer and antimicrobial assays to identify initial hits.
-
QSAR Studies: Developing quantitative structure-activity relationship models to guide the rational design of more potent and selective derivatives.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the most active compounds.
This technical guide provides a roadmap for initiating research into this promising area, with the ultimate goal of developing novel and effective therapies for a range of diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jchemrev.com [jchemrev.com]
- 9. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 4-Bromo-2-(methylthio)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. This reaction has become indispensable in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.[1][2][3]
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 4-Bromo-2-(methylthio)thiazole as a key building block. The 2-(methylthio)thiazole moiety is a significant scaffold in many biologically active compounds, and the ability to functionalize the C4-position through this coupling methodology opens avenues for the synthesis of novel compound libraries for high-throughput screening and lead optimization in drug discovery programs.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl boronic acid is depicted below. The reaction facilitates the formation of a new carbon-carbon bond between the thiazole ring and the organic substituent from the boronic acid.
Caption: General Suzuki-Miyaura cross-coupling reaction scheme.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura cross-coupling of this compound with various boronic acids. The data is compiled from established procedures for structurally similar heterocyclic halides.[1][2] Optimization may be required for specific substrates.
| Entry | Boronic Acid (R-B(OH)₂) | Palladium Catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Toluene | 110 | 8 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) + SPhos (4) | K₃PO₄ (3) | DMF | 90 | 16 | 75-85 |
| 4 | 2-Naphthylboronic acid | Pd(OAc)₂ (5) + PPh₃ (10) | Na₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 80 | 24 | 80-90 |
| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 82-92 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound. These protocols are based on established methodologies and should be optimized for specific substrates and scales.[1][2][4]
Protocol 1: General Procedure with Pd(PPh₃)₄
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Nitrogen or Argon gas
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask or sealed tube), add this compound, the aryl/heteroaryl boronic acid, and potassium carbonate.
-
Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add anhydrous 1,4-dioxane and water (typically a 4:1 v/v mixture).
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-(methylthio)thiazole.
Protocol 2: Alternative Procedure with PdCl₂(dppf)
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl boronic acid (1.1-1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (1-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2-3 eq)
-
Toluene or DMF, anhydrous
-
Nitrogen or Argon gas
Procedure:
-
Combine this compound, the boronic acid, PdCl₂(dppf), and cesium carbonate in an oven-dried reaction flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., toluene or DMF) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
After cooling to room temperature, perform a standard aqueous work-up.
-
Purify the product by column chromatography.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
A general workflow for setting up and performing the Suzuki-Miyaura cross-coupling reaction is outlined below.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Troubleshooting and Optimization
-
Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. Temperature and reaction time can also be optimized. For instance, more electron-rich and bulky phosphine ligands can sometimes improve the efficiency of the oxidative addition and reductive elimination steps.[5]
-
Decomposition of Boronic Acid: Some boronic acids can be unstable under the reaction conditions, leading to protodeboronation. Using a milder base, a shorter reaction time, or a two-phase solvent system can sometimes mitigate this issue.[6]
-
Reaction Stalls: If the reaction does not go to completion, ensure that the reagents and solvents are anhydrous and that a strictly inert atmosphere is maintained. The catalyst may also be deactivated, and adding a fresh portion of the catalyst could be beneficial.
By following these protocols and considering the optimization strategies, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of novel compounds for various applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Aryl-2-(methylthio)thiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction and Applications
The 4-aryl-2-(methylthio)thiazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse range of biologically active compounds.[1] Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The ability to efficiently synthesize a library of these compounds is therefore of significant interest for drug discovery and development programs. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and direct C-H arylation, have emerged as powerful and versatile methods for the construction of the C-C bond between the thiazole core and various aryl groups.[4][5] These methods offer significant advantages over classical approaches, including milder reaction conditions, greater functional group tolerance, and higher yields.[6][7]
The Suzuki-Miyaura cross-coupling reaction, in particular, is a robust and widely used method for the synthesis of 4-aryl-2-(methylthio)thiazoles. This reaction typically involves the palladium-catalyzed coupling of a 4-halo-2-(methylthio)thiazole with an arylboronic acid or its ester derivatives in the presence of a base.[4][8] Alternatively, direct C-H arylation offers a more atom-economical approach by directly coupling 2-(methylthio)thiazole with an aryl halide, avoiding the pre-functionalization of the thiazole ring.[5][6]
These synthetic strategies allow for the systematic exploration of the structure-activity relationship (SAR) by readily introducing a wide variety of aryl and heteroaryl substituents at the 4-position of the thiazole ring. The resulting libraries of 4-aryl-2-(methylthio)thiazoles can then be screened for various biological activities, aiding in the identification of lead compounds for drug development.
Data Presentation: Synthesis of 4-Aryl-2-(methylthio)thiazoles via Suzuki-Miyaura Coupling
The following table summarizes representative data for the synthesis of 4-aryl-2-(methylthio)thiazoles via the Suzuki-Miyaura cross-coupling of 4-bromo-2-(methylthio)thiazole with various arylboronic acids. The data is compiled from typical results observed in similar reactions and is intended to provide a comparative overview of expected yields under optimized conditions.
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-2-(methylthio)thiazole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-(methylthio)thiazole | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 90 | 16 | 92 |
| 3 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-2-(methylthio)thiazole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 88 |
| 4 | 3-Nitrophenylboronic acid | 4-(3-Nitrophenyl)-2-(methylthio)thiazole | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 100 | 12 | 75 |
| 5 | 2-Thiopheneboronic acid | 4-(Thiophen-2-yl)-2-(methylthio)thiazole | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane | 90 | 18 | 82 |
| 6 | 4-Acetylphenylboronic acid | 4-(4-Acetylphenyl)-2-(methylthio)thiazole | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 10 | 89 |
Experimental Protocols
Protocol 1: Synthesis of 4-Aryl-2-(methylthio)thiazoles via Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Water (if using a two-phase system)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction tube equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent via syringe, followed by the palladium catalyst. If a two-phase solvent system is used (e.g., toluene/water), add the aqueous solution of the base at this stage.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a two-phase system was used, separate the layers. Dilute the organic phase with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-aryl-2-(methylthio)thiazole.
Protocol 2: Synthesis of 4-Aryl-2-(methylthio)thiazoles via Direct C-H Arylation
This protocol describes a general procedure for the direct C-H arylation of 2-(methylthio)thiazole with an aryl bromide. This method is highly regioselective for the C5 position of the thiazole ring.[5][6]
Materials:
-
2-(methylthio)thiazole (1.5 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., a bulky phosphine ligand, if necessary)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., DMAc, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide (1.0 eq), the base (2.0 eq), and the palladium catalyst (and ligand, if used).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent, followed by 2-(methylthio)thiazole (1.5 eq) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture with stirring in a preheated oil bath at the desired temperature (typically 120-150 °C) for the specified time (12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 4-aryl-2-(methylthio)thiazole.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura synthesis of 4-aryl-2-(methylthio)thiazoles.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 7. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 8. Yoneda Labs [yonedalabs.com]
The Versatile Building Block: 4-Bromo-2-(methylthio)thiazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-(methylthio)thiazole is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its strategic combination of a reactive bromine atom at the 4-position and a methylthio group at the 2-position allows for selective functionalization, making it an invaluable tool in the design and development of novel therapeutics. The thiazole ring itself is a privileged structure in drug discovery, present in numerous FDA-approved drugs and clinical candidates, and is known to confer a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]
The bromine atom on the thiazole ring serves as a convenient handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which enables the formation of carbon-carbon bonds with a wide range of boronic acids.[4][5] This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse aryl and heteroaryl substituents. The 2-(methylthio) group can also be a site for chemical modification or can play a crucial role in the binding of the final compound to its biological target. This document provides detailed application notes and experimental protocols for the use of this compound as a building block in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors.
Application Notes
The primary application of this compound in medicinal chemistry is as a versatile intermediate for the synthesis of substituted thiazole derivatives. The differential reactivity of the C4-bromo and C2-methylthio groups allows for a variety of chemical transformations.
Key Synthetic Applications:
-
Suzuki-Miyaura Cross-Coupling: The bromine at the 4-position is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a vast array of commercially available aryl, heteroaryl, and vinyl boronic acids. This reaction is a cornerstone for creating libraries of compounds for high-throughput screening.[4][5]
-
Other Cross-Coupling Reactions: While Suzuki coupling is prevalent, other palladium-catalyzed reactions such as Stille, Sonogashira, and Buchwald-Hartwig amination can also be employed to introduce further diversity at the 4-position.
-
Synthesis of Kinase Inhibitors: The thiazole scaffold is a common feature in many kinase inhibitors.[6][7][8] By coupling this compound with appropriate aromatic and heteroaromatic partners, novel compounds targeting various kinases implicated in cancer and inflammatory diseases can be synthesized. Thiazole-containing compounds have shown inhibitory activity against a range of kinases including Aurora kinases, B-Raf, Src family kinases, EGFR, VEGFR-2, and ROCK.[9][10]
Biological Significance of Thiazole-Based Compounds:
Derivatives of this compound are being investigated for a multitude of therapeutic applications due to the broad biological activities associated with the thiazole nucleus.
-
Anticancer Activity: Many thiazole derivatives exhibit potent anticancer properties by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[6][7][8]
-
Antimicrobial Activity: The thiazole ring is a component of some antibiotics and has been incorporated into novel synthetic compounds with antibacterial and antifungal properties.[11]
-
Anti-inflammatory Activity: Thiazole derivatives have been explored as anti-inflammatory agents, often through the inhibition of inflammatory signaling pathways.
Quantitative Data: Thiazole Derivatives as Kinase Inhibitors
| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| Dasatinib | Src family, Abl | <1 | Biochemical and cellular assays | [10] |
| Dabrafenib | BRAF V600E | 0.8 | BRAF V600E enzymatic assay | [3] |
| Thieno-thiazole derivative | EGFR | 0.05 (µM) | MCF-7 cell line | [9] |
| Thieno-thiazole derivative | VEGFR-2 | 0.09 (µM) | MCF-7 cell line | [9] |
| 4-aryl-thiazole-2-amine | ROCK II | 20 | Enzyme-linked immunosorbent assay |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst.
-
Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-(methylthio)thiazole.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general method for evaluating the inhibitory activity of synthesized thiazole derivatives against a target kinase using a luminescence-based assay.
Materials:
-
Recombinant human kinase of interest
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Synthesized thiazole derivative (test compound)
-
Positive control inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of the test compound and positive control in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the test compound or positive control to the respective wells. Include a no-inhibitor control (vehicle only).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for the recommended time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of thiazole derivatives.
Caption: Simplified MAPK and PI3K/Akt signaling pathways targeted by thiazole-based kinase inhibitors.
References
- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. media.neliti.com [media.neliti.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Thiazole Derivatives from 4-Bromo-2-(methylthio)thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of diverse, biologically active thiazole derivatives, utilizing 4-Bromo-2-(methylthio)thiazole as a versatile starting material. The thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and protein kinase inhibitory effects.[1][2][3][4] The strategic functionalization of the 4-position of the thiazole ring through robust palladium-catalyzed cross-coupling reactions opens avenues for the creation of extensive compound libraries for drug discovery and lead optimization.
This document outlines detailed protocols for key synthetic transformations—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—and presents quantitative data on the biological activities of representative thiazole derivatives.
Key Synthetic Pathways from this compound
The bromine atom at the 4-position of 2-(methylthio)thiazole serves as a versatile handle for introducing a variety of substituents through well-established cross-coupling methodologies. The general synthetic approach is depicted below.
Caption: Synthetic routes from this compound.
Data Presentation: Biological Activities of Thiazole Derivatives
The following tables summarize the biological activities of various thiazole derivatives. While not all of these compounds are explicitly synthesized from this compound in the cited literature, they represent the classes of compounds that can be accessed through the described synthetic routes and highlight the therapeutic potential of this scaffold.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Arylidene-2-phenyliminothiazolidin-4-one derivatives | Hepatocellular Carcinoma (HepG2) | 8.80 ± 0.31 | [2] |
| Mammary Gland Breast Cancer (MCF-7) | 7.22 ± 0.65 | [2] | |
| Colorectal Carcinoma (HTC-116) | 9.35 ± 0.61 | [2] | |
| Thiazole-hydrazone hybrids | Bcl-2 Jurkat | 34.77 | [5] |
| A-431 | 34.31 | [5] | |
| Substituted Thiazole Derivative (4c) | Breast Cancer (MCF-7) | 2.57 ± 0.16 | [3] |
| Liver Cancer (HepG2) | 7.26 ± 0.44 | [3] |
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | S. aureus | 16.1 (µM) | [1] |
| E. coli | 16.1 (µM) | [1] | |
| Thiazole-quinolinium derivatives | Methicillin-resistant S. aureus (MRSA) | 1-32 | [6] |
| 2-phenyl-1,3-thiazole derivative (12) | S. aureus | 125-150 | [7] |
| E. coli | 125-150 | [7] | |
| A. niger | 125-150 | [7] |
Table 3: Protein Kinase Inhibitory Activity of Thiazole Derivatives
| Compound Class | Kinase Target | IC50 | Reference |
| Phenylsulfonyl-thiazole derivative (40) | B-RAFV600E | 23.1 ± 1.2 nM | [8] |
| Substituted Thiazole Derivative (4c) | VEGFR-2 | 0.15 µM | [3][9] |
| 4-Aryl-5-aminomethyl-thiazole-2-amine (4v) | ROCK II | 20 nM | [10] |
Experimental Protocols
The following are generalized protocols for the functionalization of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-2-(methylthio)thiazoles
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with various aryl or heteroaryl boronic acids.[11][12]
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Seal the vessel, then evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2-(methylthio)thiazole.
Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 4-Alkynyl-2-(methylthio)thiazoles
This protocol outlines a general method for the palladium and copper co-catalyzed coupling of this compound with terminal alkynes.[13][14][15]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)) (2-3 eq)
-
Anhydrous solvent (e.g., THF, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-2-(methylthio)thiazoles
This protocol provides a general procedure for the palladium-catalyzed amination of this compound.[16][17][18]
Caption: Logical flow of the Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, this compound, and the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Stir for the required time (4-24 hours), monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired 4-amino-2-(methylthio)thiazole derivative.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Sonogashira Coupling with 4-Bromo-2-(methylthio)thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the Sonogashira coupling of 4-bromo-2-(methylthio)thiazole with terminal alkynes. The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is widely utilized in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, owing to its typically mild reaction conditions and broad functional group tolerance.[1][3][4]
The protocol herein is a generalized procedure based on established literature for the Sonogashira coupling of various heteroaryl bromides.[1][5] Thiazole moieties are common scaffolds in medicinal chemistry, and the introduction of alkynyl groups via Sonogashira coupling provides a valuable tool for the derivatization and development of novel drug candidates.
Reaction Principle
The Sonogashira coupling is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base.[1][3] The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and subsequent reductive elimination to yield the desired alkynylthiazole product and regenerate the palladium(0) catalyst.[1]
Experimental Protocol
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile (MeCN))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask or round-bottom flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and copper(I) iodide (0.02-0.10 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent, followed by the amine base (2.0-3.0 equiv) and the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically between 40-80 °C). The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Quantitative Data Summary
The following table summarizes representative quantitative data for a typical Sonogashira cross-coupling reaction. Note that these are generalized values, and specific amounts should be calculated based on the scale of the reaction.
| Component | Molar Equivalents | Typical Catalyst Loading (mol%) |
| This compound | 1.0 | - |
| Terminal Alkyne | 1.1 - 1.5 | - |
| Palladium Catalyst | 0.01 - 0.05 | 1 - 5 |
| Copper(I) Iodide | 0.02 - 0.10 | 2 - 10 |
| Amine Base | 2.0 - 3.0 | - |
Table 1. Generalized Molar Equivalents and Catalyst Loading for Sonogashira Coupling.
| Parameter | Condition |
| Solvent | Anhydrous THF, DMF, or MeCN |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 2 - 24 hours (monitored by TLC or LC-MS) |
| Atmosphere | Inert (Nitrogen or Argon) |
Table 2. Typical Reaction Conditions for Sonogashira Coupling.
Visualizations
Caption: Experimental workflow for the Sonogashira coupling protocol.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
References
Application Notes and Protocols for the Heck Reaction of 4-Bromo-2-(methylthio)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene. This transformation is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, including those found in numerous pharmaceutical agents. The functionalization of heterocyclic scaffolds, such as thiazoles, is of particular interest in drug discovery due to their prevalence in biologically active molecules.
This document provides a comprehensive overview of the Heck reaction conditions applicable to 4-Bromo-2-(methylthio)thiazole, a key building block for the synthesis of novel substituted thiazole derivatives. While specific literature for this exact substrate is limited, this guide extrapolates from established protocols for structurally similar electron-deficient and sulfur-containing bromo-heterocycles to provide robust starting points for reaction optimization. The presence of the methylthio group presents a potential challenge due to the possibility of palladium catalyst poisoning by sulfur-containing compounds; however, the use of appropriate ligands can mitigate this issue.[1]
General Reaction Scheme
The Heck reaction of this compound with a generic alkene is depicted below:
General Heck reaction of this compound.
Key Reaction Parameters and Optimization
The success of the Heck reaction is highly dependent on the interplay of several key parameters. For a substrate like this compound, careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
Catalytic System
The choice of the palladium source and accompanying ligand is critical. Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective catalyst precursors.[1] Ligands are essential for stabilizing the active Pd(0) species and modulating its reactivity. For sulfur-containing substrates, bulky, electron-rich phosphine ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) or N-heterocyclic carbenes (NHCs) are often employed to prevent catalyst deactivation.[1]
Base
A base is required to neutralize the hydrohalic acid generated during the catalytic cycle. Common choices include organic bases like triethylamine (NEt₃) or inorganic bases such as potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or cesium carbonate (Cs₂CO₃).[2][3] The choice of base can significantly impact the reaction rate and yield.
Solvent
Polar aprotic solvents are typically used to facilitate the dissolution of the reactants and the palladium catalyst. N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and acetonitrile (MeCN) are frequently employed.[3] In some cases, aqueous solvent mixtures can also be effective.[3]
Summary of Reaction Conditions
The following table summarizes a range of plausible conditions for the Heck reaction of this compound based on protocols for analogous substrates. These parameters should serve as a starting point for optimization.
| Parameter | Condition | Notes |
| Aryl Halide | This compound | The primary substrate. |
| Alkene | Styrene, Acrylates, etc. | Typically used in 1.1 to 1.5 equivalents. |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (0.5-2.5 mol%) | Pd(OAc)₂ is a common, air-stable precursor.[1] |
| Ligand | PPh₃, P(o-tol)₃, XPhos, or NHC (e.g., IPr) (2-10 mol%) | Bulky, electron-rich ligands are recommended.[1] |
| Base | NEt₃, K₂CO₃, NaOAc, Cs₂CO₃ (1.5-3.0 equivalents) | The choice of base can be critical for success.[2][3] |
| Solvent | DMF, DMA, Acetonitrile, Toluene | Anhydrous conditions are generally preferred. |
| Temperature | 80-140 °C | Higher temperatures may be required for less reactive alkenes.[3] |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS. |
Experimental Protocol: A Generalized Procedure
This protocol provides a representative method for the Heck coupling of this compound with an alkene, such as styrene. Optimization may be required for different alkene coupling partners.
Materials:
-
This compound (1.0 eq)
-
Styrene (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 eq, 4 mol%)
-
Triethylamine (NEt₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous DMF via syringe to dissolve the solids.
-
Add triethylamine and styrene to the reaction mixture via syringe.
-
Immerse the flask in a preheated oil bath set to 100 °C.
-
Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired 4-vinyl-2-(methylthio)thiazole.
Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.[4]
Caption: The catalytic cycle of the Heck reaction.
Experimental Workflow
The diagram below outlines the typical workflow for setting up and performing the Heck reaction in a laboratory setting.
Caption: A typical experimental workflow for the Heck reaction.
References
Stille Coupling Partners for 4-Bromo-2-(methylthio)thiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the Stille cross-coupling reaction of 4-Bromo-2-(methylthio)thiazole with various organostannane coupling partners. The Stille reaction is a versatile and powerful method for the formation of carbon-carbon bonds, enabling the synthesis of a diverse range of substituted thiazole derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to the prevalence of the thiazole scaffold in pharmacologically active molecules. While specific literature examples for the Stille coupling of this compound are limited, this document leverages data from structurally analogous 4-bromothiazole systems to provide representative protocols and expected outcomes.
Introduction
The Stille cross-coupling reaction, developed by John K. Stille, is a palladium-catalyzed reaction between an organostannane (R-SnR'₃) and an organic halide or triflate (R'-X).[1][2] This reaction is highly valued in organic synthesis for its tolerance of a wide array of functional groups, neutral reaction conditions, and stereospecificity with vinyltin reagents.[3][4] The organostannane reagents are typically air- and moisture-stable, facilitating their handling and storage.[2]
For drug development professionals, the Stille coupling offers a robust strategy for the late-stage functionalization of complex molecules and the creation of diverse compound libraries for structure-activity relationship (SAR) studies. The substrate of interest, this compound, possesses a reactive C-Br bond at the 4-position of the thiazole ring, making it an ideal candidate for Stille cross-coupling to introduce various substituents, such as aryl, heteroaryl, vinyl, and alkynyl groups.
Stille Coupling Partners and Reaction Conditions
A variety of organostannane reagents can be employed as coupling partners for this compound. Based on analogous reactions with other 4-bromothiazoles, the following classes of organostannanes are expected to be suitable coupling partners.
Common Stille Coupling Partners:
-
Aryl- and Heteroaryltrialkylstannanes: (e.g., Phenyltributylstannane, 2-Thienyltributylstannane, 3-Pyridyltributylstannane) are used to introduce aromatic and heteroaromatic moieties.
-
Vinyltrialkylstannanes: (e.g., Tributyl(vinyl)stannane) allow for the introduction of vinyl groups, often with retention of stereochemistry.
-
Alkynyltrialkylstannanes: (e.g., Tributyl(phenylethynyl)stannane) are used to synthesize alkynylated thiazoles.
-
Alkyltrialkylstannanes: While generally less reactive, they can be used to introduce alkyl groups under optimized conditions.
Typical Reaction Conditions:
The Stille coupling reaction typically involves a palladium catalyst, a ligand, a solvent, and often an additive to enhance the reaction rate or yield.
| Parameter | Common Reagents/Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂ |
| Ligand | PPh₃, AsPh₃, P(2-furyl)₃ |
| Solvent | Toluene, Dioxane, DMF, THF |
| Temperature | 80 - 120 °C |
| Additives (optional) | CuI, LiCl |
Quantitative Data from Analogous Systems
Due to the limited availability of specific data for this compound, the following table summarizes results from Stille coupling reactions of a closely related substrate, 2-substituted-4-bromothiazoles, with various organostannanes.[5] These examples demonstrate the feasibility of the reaction at the 4-position of the bromothiazole ring and provide an indication of expected yields.
| Entry | 4-Bromothiazole Derivative | Stille Coupling Partner | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-2-phenylthiazole | Phenyltributylstannane | Pd(PPh₃)₄ (5) | Toluene | 110 | 16 | 58 |
| 2 | 4-Bromo-2-phenylthiazole | (Phenylethynyl)tributylstannane | Pd(PPh₃)₄ (5) | Toluene | 110 | 16 | 62 |
| 3 | 4-Bromo-2-(2-thienyl)thiazole | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | DMF | 100 | 12 | ~60 (estimated) |
Note: The yields are based on the reported data for analogous systems and may vary for this compound.
Experimental Protocols
The following are generalized protocols for the Stille cross-coupling of this compound with organostannane reagents. These protocols are adapted from established procedures for similar substrates and may require optimization for specific coupling partners.[5][6]
Protocol 1: Stille Coupling with an Aryl or Heteroarylstannane
Materials:
-
This compound (1.0 eq)
-
Aryl- or Heteroaryltributylstannane (1.1 - 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous Toluene or DMF
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound and the palladium catalyst.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
Add the aryl- or heteroaryltributylstannane via syringe.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 30 minutes, then filter through celite.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling with a Vinyl- or Alkynylstannane with a Copper(I) Co-catalyst
Materials:
-
This compound (1.0 eq)
-
Vinyl- or Alkynyltributylstannane (1.1 - 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Anhydrous THF or Dioxane
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound, the palladium catalyst, and CuI.
-
Seal the flask and purge with an inert gas.
-
Add the anhydrous solvent via syringe.
-
Add the vinyl- or alkynyltributylstannane via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).
-
Cool the reaction to room temperature.
-
Work-up the reaction as described in Protocol 1.
-
Purify the product by flash column chromatography.
Visualizations
Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow for Stille Coupling
Caption: A typical experimental workflow for a Stille cross-coupling reaction.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-(methylthio)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become an indispensable tool in modern organic synthesis, particularly within the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[3] The synthesis of N-aryl and N-heteroaryl amines is of significant interest as these moieties are prevalent in a wide range of biologically active compounds and approved drugs.
This document provides detailed application notes and generalized protocols for the Buchwald-Hartwig amination of 4-Bromo-2-(methylthio)thiazole. The resulting 2-(methylthio)thiazol-4-amine derivatives are valuable scaffolds in drug discovery, with applications as intermediates in the synthesis of various therapeutic agents, including kinase inhibitors and anti-inflammatory compounds. The protocols provided herein are based on established methodologies for the amination of structurally similar bromo-substituted five-membered heterocycles and serve as a robust starting point for reaction optimization.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the thiazole with a primary or secondary amine in the presence of a suitable base and a phosphine ligand. The generally accepted catalytic cycle begins with the oxidative addition of the this compound to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by the base forms a palladium-amido complex, which subsequently undergoes reductive elimination to yield the desired N-substituted 2-(methylthio)thiazol-4-amine and regenerate the active Pd(0) catalyst. The choice of ligand, palladium precursor, base, and solvent is critical for achieving high yields and reaction efficiency.
Data Presentation: Representative Reaction Conditions and Yields
While specific data for the Buchwald-Hartwig amination of this compound is not extensively reported, the following table summarizes representative conditions and expected yields based on reactions with analogous 4-bromo-substituted five-membered heterocycles. This data should serve as a guide for reaction optimization.
| Entry | Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-18 | 75-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 16-24 | 80-95 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (2.0) | THF | 80 | 12-18 | 70-85 |
| 4 | 4-Methoxyaniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 18-24 | 85-95 |
| 5 | Piperidine | Pd₂(dba)₃ (2) | tBuXPhos (4) | K₂CO₃ (2.0) | Toluene | 110 | 16-24 | 78-92 |
Yields are estimated based on similar reactions and will require optimization for this specific substrate.
Experimental Protocols
General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using oven-dried glassware and anhydrous, degassed solvents.
Protocol A: General Procedure for the Amination of this compound with Aryl and Heteroaryl Amines
Materials:
-
This compound
-
Aryl or heteroaryl amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add this compound (1.0 mmol, 1.0 equiv) and the aryl or heteroaryl amine (1.2 mmol, 1.2 equiv).
-
Add sodium tert-butoxide (1.5 mmol, 1.5 equiv).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-(methylthio)thiazol-4-amine.
Protocol B: General Procedure for the Amination of this compound with Aliphatic Amines
Materials:
-
This compound
-
Aliphatic amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add this compound (1.0 mmol, 1.0 equiv) and the aliphatic amine (1.2 mmol, 1.2 equiv).
-
Add potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-2-(methylthio)thiazol-4-amine.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Applications in Drug Discovery
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and drug candidates. The ability to functionalize the C4 position of the 2-(methylthio)thiazole core via Buchwald-Hartwig amination opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications. These derivatives can serve as key intermediates for the development of inhibitors for various biological targets, including protein kinases, which are often implicated in cancer and inflammatory diseases. The methylthio group at the C2 position can also be further modified, for example, through oxidation to the corresponding sulfoxide or sulfone, to fine-tune the electronic and steric properties of the molecule and improve its pharmacological profile. The protocols outlined in this document provide a reliable and adaptable methodology for accessing a diverse library of N-substituted 2-(methylthio)thiazol-4-amines for screening in drug discovery programs.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
Application Notes and Protocols for the Preparation of Compound Libraries for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of large numbers of compounds to identify "hits" that modulate a specific biological target or pathway.[1] The success of any HTS campaign is fundamentally dependent on the quality and integrity of the compound library. Proper preparation and management of these libraries are therefore critical to ensure the reliability and reproducibility of screening results, minimizing false positives and negatives.[2]
These application notes provide a comprehensive overview and detailed protocols for the essential steps in preparing compound libraries for HTS. This includes compound acquisition and registration, preparation of stock solutions, creation of assay-ready plates, and rigorous quality control. The protocols are designed to be adaptable to various laboratory settings, from academic screening centers to large pharmaceutical companies.
Compound Library Management Workflow
The overall workflow for preparing a compound library for HTS can be broken down into several key stages, from initial compound acquisition to the generation of assay-ready plates that will be used in the screening experiments. This process requires careful planning and execution to ensure the integrity and quality of the compounds throughout.
Caption: High-level workflow for compound library preparation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the preparation of compound libraries for HTS. These values represent common starting points and should be optimized based on the specific assay requirements and laboratory instrumentation.
Table 1: Compound Stock and Assay Concentrations
| Parameter | Typical Value/Range | Notes |
| Master Stock Concentration | 10 - 20 mM in 100% DMSO | Higher concentrations can lead to solubility issues.[3] |
| Intermediate Stock Concentration | 1 - 10 mM in 100% DMSO | Used for creating multiple assay-ready plates. |
| Single-Point Screening Concentration | 1 - 20 µM | 10 µM is a common starting point for initial screens.[4] |
| qHTS Concentration Range | 0.5 nM - 100 µM | Typically a 5 to 7-point dilution series.[4][5] |
| Final DMSO Concentration in Assay | ≤ 0.5% | Concentrations above 1% can be toxic to cells.[6][7] |
Table 2: Microplate Volumes for HTS
| Plate Format | Maximum Well Volume | Typical Assay Working Volume |
| 96-well | ~300 µL | 50 - 200 µL[8] |
| 384-well | ~100 µL | 10 - 50 µL[8] |
| 1536-well | ~15 µL | 2 - 10 µL[8] |
Table 3: Quality Control Acceptance Criteria
| QC Parameter | Acceptance Criteria | Method |
| Compound Purity | > 90% (ideally > 95%) | LC-MS[9][] |
| Compound Identity | Match to expected molecular weight (± 0.5 Da) | Mass Spectrometry (MS)[11] |
| Compound Concentration | ± 15% of target concentration | qNMR or LC-MS with standard |
| Plate Uniformity (Z'-factor) | > 0.5 | Statistical analysis of control wells[1] |
Experimental Protocols
Protocol 1: Preparation of Master Compound Stock Solutions
This protocol describes the preparation of high-concentration master stock solutions from solid compounds.
Materials:
-
Compound (powder form)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile vials with caps (e.g., glass or polypropylene)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Determine Target Concentration: Decide on the desired master stock concentration, typically 10 mM or 20 mM.[3]
-
Calculate Required Mass: Based on the compound's molecular weight and the desired concentration and volume, calculate the mass of the compound needed.
-
Weigh Compound: Accurately weigh the calculated mass of the compound into a labeled, sterile vial.
-
Add DMSO: Add the calculated volume of 100% DMSO to the vial.
-
Dissolution: Securely cap the vial and vortex thoroughly until the compound is fully dissolved. If the compound is difficult to dissolve, sonication in a water bath for 5-10 minutes can be used to aid dissolution.[3]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particulates or precipitation.
-
Storage: Store the master stock solution at -20°C or -80°C. It is recommended to aliquot the master stock into smaller volumes to avoid repeated freeze-thaw cycles.[3]
Protocol 2: Preparation of Assay-Ready Plates via Serial Dilution (for qHTS)
This protocol outlines the creation of a dilution series in a microplate format for use in quantitative High-Throughput Screening (qHTS).
Materials:
-
Compound master stock solution (in 100% DMSO)
-
100% DMSO
-
384-well or 1536-well microplates (source and destination plates)
-
Automated liquid handler (e.g., acoustic dispenser or tip-based system)
Methodology:
-
Plate Layout Design: Design the layout of the dilution plate, including the starting concentration and the dilution factor (e.g., 1:3 or 1:5).
-
Prepare Source Plate: Add the appropriate volume of the master stock solution to the first column of the source plate. Add 100% DMSO to the remaining columns that will be used for the dilution series.
-
Perform Serial Dilution:
-
Using a Tip-Based Liquid Handler:
-
Transfer a defined volume from the first column to the second column.
-
Mix the contents of the second column by repeated aspiration and dispensing.
-
Change tips and repeat the transfer and mixing steps for the subsequent columns to create the desired concentration gradient.
-
-
Using an Acoustic Liquid Handler:
-
Program the acoustic dispenser to transfer precise nanoliter volumes from the higher concentration wells to the wells containing DMSO to create the dilution series. This is a non-contact method that minimizes cross-contamination.
-
-
-
Create Assay-Ready Plates: Transfer a small, precise volume (e.g., 25-100 nL) from each well of the dilution plate to the corresponding wells of the final assay-ready plates.
-
Storage: Seal the assay-ready plates and store them in a desiccated environment at -20°C or -80°C until use.
Protocol 3: Quality Control of Compound Libraries using LC-MS
This protocol provides a general workflow for assessing the purity and identity of compounds in a library.
Materials:
-
Compound stock solutions
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
-
LC-MS system with a suitable column (e.g., C18)
-
Autosampler vials
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µM) in a suitable solvent system for LC-MS analysis.
-
LC Method Development: Develop a generic, fast-gradient liquid chromatography method that can separate the compound of interest from potential impurities.
-
MS Method Development: Set up the mass spectrometer to acquire data in both positive and negative ion modes to ensure detection of the compound.
-
Data Acquisition: Inject the prepared sample onto the LC-MS system and acquire the data.
-
Data Analysis:
-
Purity Assessment: Integrate the peak area of the main compound in the chromatogram (UV or total ion chromatogram) and calculate the percentage purity relative to all detected peaks. The acceptance criterion is typically >90% purity.[9][]
-
Identity Confirmation: Analyze the mass spectrum of the main peak to determine the molecular weight of the compound. This should match the expected molecular weight within a specified tolerance (e.g., ± 0.5 Da).[11]
-
-
Reporting: Record the purity and identity confirmation in the laboratory's data management system.
Data Management
A robust data management system is essential for tracking compound information throughout the library preparation process.
Key Data to Record:
-
Compound Information: Chemical structure, molecular weight, batch/lot number, supplier information.
-
Stock Solution Information: Stock ID, concentration, solvent, date of preparation, location of storage.
-
Plate Information: Plate barcode, plate map (layout of compounds), compound concentrations in each well.
-
QC Data: Purity and identity data from LC-MS, results of any other QC assays.
-
Audit Trail: A record of all actions performed on a compound or plate, including who performed the action and when.
A Laboratory Information Management System (LIMS) is highly recommended for managing this data to ensure data integrity and facilitate easy retrieval.[12][13]
Troubleshooting
Table 4: Common Issues and Solutions in Compound Library Preparation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Stock Solution | Compound has poor solubility in DMSO at the target concentration. | - Gently warm the solution. - Use a sonicator to aid dissolution. - Prepare a lower concentration stock solution. |
| Inaccurate Compound Concentrations | - Inaccurate initial weighing. - Evaporation of DMSO. - Pipetting errors during dilution. | - Use a calibrated balance. - Use sealed plates and minimize time at room temperature. - Calibrate liquid handlers regularly. |
| Low Compound Purity in QC | - Compound degradation over time. - Impurities from synthesis. - Contamination. | - Store compounds under appropriate conditions (cold, dry, dark). - Source compounds from reputable vendors with high purity specifications. - Follow proper aseptic techniques. |
| High Well-to-Well Variability in Assay Plates | - Inconsistent dispensing volumes. - Edge effects in microplates. | - Regularly maintain and calibrate liquid handling instrumentation. - Avoid using the outer rows and columns of the microplate for samples. |
| False Positives in Screening | - Compound interferes with the assay technology (e.g., autofluorescence). - Compound is reactive or an aggregator. | - Run counter-screens to identify interfering compounds. - Use computational filters to remove known problematic compounds from the library. |
Visualizations
Compound Plating Workflow
The following diagram illustrates a typical workflow for plating compounds from a source plate to an assay-ready destination plate using an acoustic liquid handler.
Caption: Acoustic dispensing for assay-ready plates.
Quality Control Decision Tree
This diagram outlines the decision-making process based on the results of compound quality control analysis.
References
- 1. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. genome.gov [genome.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. KU-HTS Compound Libraries | High Throughput Screening Laboratory [hts.ku.edu]
- 11. Quality Control of Chemogenomic Library Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medschool.duke.edu [medschool.duke.edu]
- 13. lboro.ac.uk [lboro.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-(methylthio)thiazole
Welcome to the technical support center for the synthesis of 4-Bromo-2-(methylthio)thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method for the synthesis of this compound involves a two-step process. First, the starting material, 2-(methylthio)thiazole, is synthesized. Subsequently, this intermediate undergoes electrophilic bromination to yield the final product.
Q2: How is the starting material, 2-(methylthio)thiazole, typically prepared?
2-(Methylthio)thiazole can be prepared through the S-alkylation of 2-mercaptobenzothiazole. This is a common method for synthesizing 2-alkylthio-substituted thiazoles. Another reported method involves the reaction of thiazole with n-butyllithium followed by the addition of dimethyl disulfide.
Q3: What are the common challenges encountered during the bromination of 2-(methylthio)thiazole?
Researchers may face several challenges during the bromination step, including:
-
Low Yield: Incomplete reaction or degradation of starting material/product can lead to lower than expected yields.
-
Poor Regioselectivity: The formation of other brominated isomers, such as 5-bromo-2-(methylthio)thiazole or di-brominated products, can occur.
-
Over-bromination: The introduction of more than one bromine atom onto the thiazole ring is a potential side reaction.
-
Purification Difficulties: Separating the desired 4-bromo isomer from unreacted starting material, other isomers, and byproducts can be challenging.
Q4: Why does bromination preferentially occur at the 4-position of 2-(methylthio)thiazole?
The regioselectivity of electrophilic substitution on the thiazole ring is influenced by the directing effects of the existing substituents. The 2-methylthio group is an activating group that directs electrophilic attack to the 5-position. However, the nitrogen atom at position 3 deactivates the adjacent 2- and 4-positions to a lesser extent than the 5-position. In the case of 2-(methylthio)thiazole, the interplay of these electronic effects and steric hindrance can lead to the preferential formation of the 4-bromo isomer under specific reaction conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal Temperature | Optimize the reaction temperature. Running the reaction at too low a temperature may lead to a sluggish reaction, while too high a temperature can cause degradation. A common starting point for NBS brominations is 0 °C to room temperature. |
| Inactive Brominating Agent | Use freshly opened or purified N-bromosuccinimide (NBS). Over time, NBS can decompose, leading to reduced reactivity. |
| Degradation of Product | Thiazole derivatives can be sensitive to strong acidic or basic conditions. Ensure the work-up procedure is performed under neutral or mildly acidic/basic conditions. |
Problem 2: Formation of Multiple Brominated Products (Poor Regioselectivity)
| Potential Cause | Recommended Solution |
| Highly Reactive Brominating Agent | Use a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine. This often provides better control and higher regioselectivity. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the brominating agent. Use 1.0 to 1.1 equivalents of NBS for mono-bromination to minimize the formation of di-brominated byproducts. |
| Inappropriate Solvent | The choice of solvent can influence regioselectivity. Less polar solvents may be preferable. Common solvents for NBS bromination include chloroform, carbon tetrachloride, and acetonitrile. |
| Reaction Temperature | Lowering the reaction temperature can often improve regioselectivity. Consider running the reaction at 0 °C or even lower temperatures. |
Problem 3: Over-bromination (Formation of Di- or Tri-brominated Products)
| Potential Cause | Recommended Solution |
| Excess Brominating Agent | Reduce the amount of NBS to one equivalent or slightly less. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed or the desired product is maximized. |
Problem 4: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Similar Polarity of Products and Byproducts | Utilize column chromatography with a carefully selected solvent system to separate the isomers. Gradient elution may be necessary. |
| Presence of Succinimide | During work-up, wash the organic layer with an aqueous solution of sodium bicarbonate or sodium carbonate to remove the succinimide byproduct from the NBS reaction. |
| Unreacted Starting Material | If the reaction did not go to completion, careful column chromatography is required to separate the product from the more polar starting material. |
Experimental Protocols
Synthesis of 2-(methylthio)thiazole (Starting Material)
Method: Alkylation of 2-Mercaptobenzothiazole
-
To a solution of 2-mercaptobenzothiazole in a suitable solvent (e.g., ethanol, DMF), add an equimolar amount of a base (e.g., sodium hydroxide, potassium carbonate).
-
Stir the mixture at room temperature until a clear solution is obtained.
-
Add a slight excess of a methylating agent (e.g., methyl iodide, dimethyl sulfate) dropwise to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
After completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain pure 2-(methylthio)thiazole.
Synthesis of this compound
Method: Bromination with N-Bromosuccinimide (NBS)
-
Dissolve 2-(methylthio)thiazole in a suitable anhydrous solvent (e.g., chloroform, acetonitrile) in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford this compound.
Data Presentation
| Parameter | Synthesis of 2-(methylthio)thiazole | Synthesis of this compound |
| Starting Material | 2-Mercaptobenzothiazole | 2-(methylthio)thiazole |
| Reagents | Methyl iodide, Base (e.g., NaOH) | N-Bromosuccinimide (NBS) |
| Solvent | Ethanol, DMF | Chloroform, Acetonitrile |
| Reaction Temperature | Room Temperature to gentle heating | 0 °C to Room Temperature |
| Typical Yield | > 80% | Variable, optimization may be required |
| Purification Method | Distillation or Column Chromatography | Column Chromatography |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for the synthesis.
Common side reactions in the bromination of 2-(methylthio)thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions and challenges encountered during the bromination of 2-(methylthio)thiazole.
Troubleshooting Guide: Common Side Reactions
This guide offers a systematic approach to identify and resolve common issues during the bromination of 2-(methylthio)thiazole.
Problem 1: Low Yield of the Desired 5-bromo-2-(methylthio)thiazole with Significant Starting Material Remaining
Possible Causes:
-
Insufficient Brominating Agent: The amount of brominating agent may be inadequate for complete conversion.
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
Short Reaction Time: The reaction may not have proceeded to completion.
-
Poor Quality of Reagents: The brominating agent or solvent may have degraded.
Suggested Solutions:
-
Increase Stoichiometry: Incrementally increase the equivalents of the brominating agent (e.g., from 1.0 to 1.1 equivalents of NBS).
-
Elevate Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products. For N-Bromosuccinimide (NBS), a radical initiator (like AIBN or benzoyl peroxide) and light can be used to facilitate the reaction.
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to run until the starting material is consumed.
-
Use Fresh Reagents: Ensure the brominating agent (especially NBS) is fresh and has been stored correctly. Use anhydrous solvents to prevent hydrolysis of the brominating agent.
Problem 2: Presence of Multiple Spots on TLC, Indicating Over-bromination (Formation of Di- and Poly-brominated Products)
Possible Causes:
-
Excess Brominating Agent: Using too much of a powerful brominating agent like elemental bromine (Br₂) can easily lead to multiple brominations.[1]
-
High Reaction Temperature: Higher temperatures can increase the reactivity of the system, favoring over-bromination.
-
Polar Solvents: Polar solvents can stabilize the charged intermediates in electrophilic aromatic substitution, which may promote further bromination.[2]
-
High Reactivity of the Substrate: The 2-(methylthio)thiazole ring is electron-rich and thus highly susceptible to electrophilic substitution.
Suggested Solutions:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally the preferred reagent for controlled mono-bromination of thiazoles as it is a milder source of bromine compared to Br₂.[2][3]
-
Control Stoichiometry: Use a precise stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent.
-
Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature) to improve selectivity.[2]
-
Solvent Choice: Employ less polar solvents such as 1,2-dimethoxyethane (DME) or carbon tetrachloride to minimize over-bromination.[2]
-
Slow Addition: Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture.
Problem 3: Product Decomposition or Formation of Tarry Byproducts
Possible Causes:
-
Instability of Brominated Thiazoles: Some brominated thiazoles are known to be unstable and can decompose upon standing or during workup.[1]
-
Harsh Reaction Conditions: High temperatures or strongly acidic/basic conditions can lead to degradation of the product.
-
Oxidation of the Thioether: The methylthio group is susceptible to oxidation, especially under harsh conditions.
Suggested Solutions:
-
Mild Reaction Conditions: Use mild brominating agents like NBS and avoid high temperatures.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Careful Workup: Use a mild workup procedure. Avoid strong acids or bases. Neutralize the reaction mixture carefully and extract the product promptly.
-
Prompt Purification: Purify the product shortly after the reaction is complete using methods like column chromatography.[4]
-
Proper Storage: Store the purified product at low temperatures, protected from light and air.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the bromination of 2-(methylthio)thiazole?
A1: The most common side products are over-brominated species, primarily 4,5-dibromo-2-(methylthio)thiazole. Depending on the reaction conditions, regioisomers such as 4-bromo-2-(methylthio)thiazole might also form, although substitution at the C5 position is generally favored. Oxidation of the methylthio group to a sulfoxide or sulfone is another potential side reaction.
Q2: Which brominating agent is best to avoid over-bromination?
A2: N-Bromosuccinimide (NBS) is the recommended reagent for achieving controlled mono-bromination of thiazoles.[5] It is a milder and more selective source of electrophilic bromine compared to elemental bromine (Br₂), which often leads to the formation of di- and poly-brominated byproducts.[1]
Q3: What are the optimal reaction conditions to maximize the yield of the 5-bromo product?
A3: Optimal conditions typically involve the slow, portion-wise addition of 1.0-1.1 equivalents of NBS to a solution of 2-(methylthio)thiazole in a non-polar solvent like carbon tetrachloride or 1,2-dimethoxyethane at a controlled temperature, often starting at 0 °C and allowing the reaction to slowly warm to room temperature.[2] Monitoring the reaction by TLC is crucial to determine the optimal reaction time.
Q4: How can I effectively purify 5-bromo-2-(methylthio)thiazole from the reaction mixture?
A4: Column chromatography on silica gel is the most common and effective method for purifying the desired product from unreacted starting material, over-brominated byproducts, and other impurities.[4] A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is often successful.
Q5: My NMR spectrum shows multiple signals in the aromatic region. How can I identify the different brominated isomers?
A5: The chemical shifts and coupling constants in the ¹H NMR spectrum can help distinguish between isomers. For 5-bromo-2-(methylthio)thiazole, you would expect to see a singlet for the C4-H. For this compound, a singlet for the C5-H would be observed, typically at a different chemical shift. The 4,5-dibromo-2-(methylthio)thiazole would have no protons on the thiazole ring. Comparing the experimental spectra with literature data for similar brominated thiazoles can aid in identification.[4]
Data Presentation
Table 1: Expected Side Products in the Bromination of 2-(methylthio)thiazole
| Compound Name | Structure | Molecular Weight ( g/mol ) | Expected ¹H NMR Signal (Thiazole Ring) | Common Analytical Observation |
| Desired Product: 5-Bromo-2-(methylthio)thiazole | Br-C4H2NS(SCH3) | 210.12 | Singlet for C4-H | Major product under controlled conditions. |
| Side Product: 4,5-Dibromo-2-(methylthio)thiazole | Br2-C3HNS(SCH3) | 288.02 | No proton signals on the thiazole ring | Major byproduct with excess brominating agent or harsh conditions. |
| Side Product: this compound | Br-C4H2NS(SCH3) | 210.12 | Singlet for C5-H | Possible minor regioisomer. |
| Side Product: 2-(Methylsulfinyl)thiazole derivatives | C4H4NOS(S(O)CH3) | 147.21 (unbrominated) | Shifts in proton signals due to oxidation | Can form under oxidative conditions. |
Note: The quantitative yields of these side products are highly dependent on the specific reaction conditions and have not been explicitly reported in the literature for 2-(methylthio)thiazole.
Experimental Protocols
Protocol: General Procedure for Monobromination of a Substituted Thiazole using NBS
This protocol is a general guideline and should be optimized for 2-(methylthio)thiazole based on experimental observations.
Materials:
-
2-(methylthio)thiazole
-
N-Bromosuccinimide (NBS), recrystallized
-
Carbon tetrachloride (CCl₄) or 1,2-dimethoxyethane (DME), anhydrous
-
Sodium thiosulfate solution, saturated
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve 2-(methylthio)thiazole (1.0 eq) in anhydrous CCl₄ or DME (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) to the solution in small portions over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase).
-
Once the starting material is consumed (or optimal conversion is reached), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Transfer the mixture to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired 5-bromo-2-(methylthio)thiazole.
Mandatory Visualization
Caption: Troubleshooting workflow for the bromination of 2-(methylthio)thiazole.
References
Technical Support Center: Purification of 4-Bromo-2-(methylthio)thiazole
Welcome to the Technical Support Center for the purification of 4-Bromo-2-(methylthio)thiazole. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, a compound often synthesized through multi-step reactions involving bromination and the introduction of a methylthio group. Potential impurities can include unreacted starting materials, over-brominated species, and other reaction byproducts.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | The chosen solvent has too high a solubility for the compound, even at low temperatures. | - Test a range of solvents with varying polarities (e.g., hexanes, ethanol, isopropanol, or a mixture like ethyl acetate/hexanes). - Use a co-solvent system to fine-tune solubility. - Ensure the solution is thoroughly cooled and given sufficient time to crystallize. |
| The compound is precipitating as an oil instead of crystals ("oiling out"). | - Slow down the cooling rate. Allow the solution to cool to room temperature before placing it in an ice bath. - Add a seed crystal to encourage proper crystal formation. - Ensure the solvent is pure, as impurities can inhibit crystallization. | |
| Co-elution of Impurities in Column Chromatography | The polarity of the eluent is too high, causing impurities to travel with the product. | - Decrease the eluent polarity. Use a solvent system with a higher proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio). - Employ a shallow gradient elution, starting with a very non-polar mobile phase and gradually increasing the polarity. |
| The stationary phase is not providing adequate separation. | - Ensure the column is packed correctly to avoid channeling. - Consider using a different stationary phase, such as alumina, if silica gel is ineffective. | |
| Product Degradation During Purification | The compound may be sensitive to heat or prolonged exposure to acidic silica gel. | - For column chromatography, consider using a deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent). - For recrystallization, minimize the time the compound is heated in the solvent. |
| Persistent Colored Impurities | The crude product contains highly colored byproducts. | - During recrystallization, add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - In column chromatography, colored impurities may elute with the product if they have similar polarities. A very fine-tuned gradient may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Based on common synthetic routes for substituted thiazoles, potential impurities include:
-
Unreacted Starting Materials: Such as 2-aminothiazole or 2-mercaptothiazole derivatives.
-
Over-brominated species: Such as 2,4-dibromo- or 4,5-dibromo-2-(methylthio)thiazole.
-
Isomeric products: Depending on the synthesis, you might have small amounts of the 5-bromo isomer.
-
Reagents and their byproducts: For example, residual N-bromosuccinimide (NBS) or succinimide if NBS is used for bromination.
Q2: What is a good starting point for developing a column chromatography method for this compound?
A2: A good starting point is to perform Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A common mobile phase for compounds of moderate polarity is a mixture of hexanes and ethyl acetate. Start with a ratio of 9:1 (hexanes:ethyl acetate) and gradually increase the polarity. The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.
Q3: What are some suitable solvents for the recrystallization of this compound?
A3: For brominated thiazole derivatives, common recrystallization solvents include ethanol, isopropanol, and petroleum ether.[1] You can also try co-solvent systems like ethyl acetate/hexanes. To find the best solvent, perform small-scale solubility tests. A good recrystallization solvent will dissolve your compound when hot but sparingly when cold.
Q4: How can I confirm the purity of my final product?
A4: To confirm the purity of your this compound, you should use a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any proton or carbon signals from impurities.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To obtain a quantitative measure of purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of your compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
Experimental Protocols
General Protocol for Column Chromatography
-
TLC Analysis: Develop a suitable eluent system by running TLC plates of the crude material with various solvent mixtures (e.g., different ratios of hexanes:ethyl acetate). The ideal system should show good separation between the product and impurities, with the product having an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the solvent system determined from your TLC analysis. Collect fractions and monitor them by TLC.
-
Solvent Gradient (Optional): If there is poor separation, a gradient elution can be used. Start with a less polar solvent mixture and gradually increase the proportion of the more polar solvent.
-
Fraction Analysis: Combine the pure fractions containing the product and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a chosen solvent at its boiling point. Allow it to cool to see if crystals form.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Visualizations
Caption: A workflow diagram for troubleshooting common issues during the purification of this compound.
Caption: Logical relationships between synthesis, impurities, and purification of this compound.
References
Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Bromo-2-(methylthio)thiazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the yield of Suzuki coupling reactions involving 4-Bromo-2-(methylthio)thiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful Suzuki coupling with this compound?
A1: The key parameters for a successful Suzuki coupling are the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.[1]
Q2: Which palladium catalysts and ligands are recommended for this type of substrate?
A2: For heteroaryl halides like this compound, palladium(0) catalysts are typically used. You can use a stable precatalyst like Pd(PPh₃)₄ or generate the active Pd(0) species in situ from a Pd(II) source such as Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand.[1] Bulky, electron-rich phosphine ligands like XPhos and SPhos are often effective for challenging couplings of heteroaryl substrates.[1]
Q3: What is the role of the base, and which one should I choose?
A3: The base is crucial for activating the boronic acid or ester to facilitate transmetalation with the palladium complex.[2] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][3] The choice of base can significantly impact the reaction yield, and screening different bases is often recommended.[4][5]
Q4: How do I select an appropriate solvent for the reaction?
A4: The solvent must be able to dissolve the reactants to a reasonable extent. Common solvents for Suzuki coupling include 1,4-dioxane, toluene, and dimethylformamide (DMF), often with the addition of water.[3][6] The choice of solvent can influence the reaction rate and selectivity.[7][8] It is essential to use anhydrous and degassed solvents to prevent catalyst deactivation.
Q5: What are common side reactions, and how can I minimize them?
A5: Common side reactions include protodeboronation of the boronic acid (replacement of the boron group with a hydrogen) and homocoupling of the boronic acid. To minimize protodeboronation, ensure you are using anhydrous conditions and consider using a milder base.[1] Thoroughly degassing the reaction mixture with an inert gas can help reduce homocoupling.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand. Phosphine ligands can be sensitive to air and should be stored under an inert atmosphere.- Consider using a more active precatalyst or a different ligand, such as a Buchwald-type ligand (e.g., XPhos, SPhos).[1] |
| Improper Reaction Conditions | - Ensure the reaction is running at the optimal temperature. For challenging substrates, higher temperatures may be required.[1]- Screen different bases and solvents to find the optimal combination for your specific substrates.[4][5][7][8] |
| Presence of Oxygen | - Ensure your reaction setup is properly sealed and purged with an inert gas (argon or nitrogen) before adding the catalyst.[1]- Use degassed solvents. |
| Poor Quality Reagents | - Use high-purity starting materials. Impurities in the this compound or the boronic acid can interfere with the reaction. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Protodeboronation | - Use anhydrous solvents and reagents.- Switch to a non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] |
| Homocoupling of Boronic Acid | - Thoroughly degas the reaction mixture to remove oxygen.- Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). |
| Debromination of Starting Material | - This can occur if the reaction is run for too long or at too high a temperature. Monitor the reaction progress by TLC or LC-MS and stop it once the starting material is consumed. |
Experimental Protocols & Data
General Experimental Protocol
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.[3][6]
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).[3]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[3]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous, degassed solvent, followed by the palladium catalyst (e.g., 1-5 mol%).[3]
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[3]
Illustrative Quantitative Data
The following table summarizes hypothetical results for the Suzuki coupling of this compound with various arylboronic acids, based on typical yields observed in similar reactions.[3] Actual yields may vary depending on the specific reaction conditions and the reactivity of the coupling partners.
| Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 93 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 110 | 18 | 75 |
| 4-Cyanophenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 10 | 85 |
| 2-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 90 | 14 | 82 |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
Caption: A decision tree for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing debromination of 4-Bromo-2-(methylthio)thiazole during reactions
Welcome to the technical support center for 4-Bromo-2-(methylthio)thiazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted debromination of this versatile building block during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem?
A1: Debromination is a chemical reaction where the bromine atom on a molecule is replaced, often by a hydrogen atom, leading to an undesired byproduct. In the context of this compound, this side reaction is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process.
Q2: What factors make this compound susceptible to debromination?
A2: The susceptibility of this compound to debromination is influenced by several factors. The thiazole ring is an electron-rich heterocyclic system, which can affect the stability of the carbon-bromine bond. The 2-(methylthio) group, being an electron-donating group, can further increase the electron density of the ring, potentially making the bromine atom more labile under certain reaction conditions. High temperatures, strong bases, and certain catalyst systems can also promote this unwanted side reaction.
Q3: In which common reactions is debromination of this compound observed?
A3: Debromination is frequently observed as a side reaction in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. It can also occur during the formation of organometallic reagents, for instance, in lithium-halogen exchange reactions or the preparation of Grignard reagents.
Troubleshooting Guides
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling Reactions
Symptoms:
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Formation of 2-(methylthio)thiazole as a major byproduct, confirmed by GC-MS or LC-MS.
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Low yield of the desired coupled product.
-
Difficulty in purifying the product from the debrominated impurity.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Base | Strong bases can promote the formation of palladium-hydride species, which are known to cause debromination. Switch to a milder base. |
| High Reaction Temperature | Elevated temperatures can increase the rate of debromination. Lower the reaction temperature and extend the reaction time if necessary. |
| Catalyst/Ligand System | Certain palladium catalysts and phosphine ligands can favor the debromination pathway. Screen different catalyst and ligand combinations. Bulky, electron-rich ligands are often effective in suppressing this side reaction. |
| Solvent Choice | Protic solvents or impurities in the solvent can be a source of protons for the debromination reaction. Use anhydrous, degassed solvents. |
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting debromination in Suzuki-Miyaura coupling.
Issue 2: Debromination during Lithium-Halogen Exchange
Symptoms:
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Quenching the reaction with an electrophile yields 2-(methylthio)thiazole.
-
Low yield of the desired functionalized product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Reaction Temperature | Lithium-halogen exchange is typically very fast, even at low temperatures. Running the reaction at excessively high temperatures or for too long can lead to side reactions. |
| Protic Impurities | Traces of water or other protic impurities in the solvent or on the glassware can quench the organolithium intermediate, leading to the debrominated product. |
| Choice of Organolithium Reagent | The reactivity of the organolithium reagent can influence the outcome. |
Troubleshooting Workflow for Lithium-Halogen Exchange
Caption: Troubleshooting guide for preventing debromination during lithium-halogen exchange.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to reduce the risk of debromination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (10:1)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with argon three times.
-
In a separate vial, under argon, prepare a solution of Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add the degassed 1,4-dioxane/water mixture to the flask.
-
Stir the reaction mixture at 80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Data for Suzuki-Miyaura Coupling Conditions:
| Catalyst | Ligand | Base | Temperature (°C) | Yield of Coupled Product (%) | Yield of Debrominated Product (%) |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | 100 | 45 | 35 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 80 | 85 | <5 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 90 | 82 | 8 |
Protocol 2: Low-Temperature Lithium-Halogen Exchange
This protocol describes a method for the lithium-halogen exchange of this compound followed by quenching with an electrophile.
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.1 equiv, solution in hexanes)
-
Electrophile (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a thermometer, argon inlet, and dropping funnel, add a solution of this compound in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add a solution of the electrophile in anhydrous THF dropwise, again maintaining a low temperature.
-
Allow the reaction to slowly warm to room temperature over several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Signaling Pathway of Debromination in Palladium-Catalyzed Cross-Coupling
Caption: Proposed pathway for debromination involving a palladium-hydride intermediate.
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromo-2-(methylthio)thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 4-Bromo-2-(methylthio)thiazole.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound?
Low yields in Suzuki-Miyaura couplings with this compound can arise from several factors. A primary concern is the potential for the sulfur atom in the thiazole ring to coordinate with the palladium catalyst, leading to deactivation or "poisoning". Additionally, inefficient oxidative addition of the palladium catalyst to the C-Br bond of the electron-rich thiazole ring can be a rate-limiting step. Other common issues include the use of a suboptimal catalyst system, improper reaction conditions, or the degradation of reagents.
Q2: What are the most effective types of palladium catalysts and ligands for coupling with this substrate?
For electron-rich and potentially coordinating heteroaryl halides like this compound, bulky, electron-rich phosphine ligands are often required. Buchwald-type ligands such as SPhos and XPhos have demonstrated effectiveness in couplings of other bromothiazoles. Pre-formed palladium complexes incorporating these ligands (e.g., XPhos-Pd-G3, SPhos-Pd-G2) can also provide higher efficiency and are often bench-stable. For initial screening, common palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable ligand can be employed.
Q3: How can I minimize catalyst poisoning by the methylthio group?
The use of bulky, electron-rich ligands can mitigate catalyst poisoning. These ligands form stable complexes with the palladium center, reducing the likelihood of the thiazole's sulfur atom binding and deactivating the catalyst. In some cases, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can compensate for partial deactivation.
Q4: My Buchwald-Hartwig amination is not proceeding. What are the critical parameters to check?
Successful Buchwald-Hartwig amination requires a careful selection of the base, ligand, and solvent. A strong, non-nucleophilic base such as sodium or lithium tert-butoxide (NaOtBu, LiOtBu) is typically necessary. The ligand choice is crucial, with bulky, electron-rich biaryl phosphine ligands like XPhos, RuPhos, and BrettPhos being generally effective. Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard. Ensure all reagents are fresh and the reaction is conducted under a strictly inert atmosphere.
Q5: In my Sonogashira coupling, I am observing significant homocoupling of the alkyne. How can this be prevented?
Alkyne homocoupling, or Glaser coupling, is a common side reaction in Sonogashira couplings. This can often be minimized by ensuring a copper(I) co-catalyst is used, as it facilitates the desired cross-coupling pathway. Running the reaction under strictly anaerobic conditions and at the lowest effective temperature can also suppress this side reaction.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst system | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky phosphine ligands (e.g., SPhos, XPhos). Consider using pre-formed palladium complexes. |
| Catalyst poisoning | Increase catalyst loading (e.g., to 5 mol%). Ensure the use of bulky, electron-rich ligands. | |
| Incorrect reaction conditions | Optimize temperature (typically 80-110 °C), solvent (e.g., dioxane/water, toluene/water), and base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | |
| Protodebromination (Loss of Bromine) | Strong base or high temperature | Switch to a milder base (e.g., K₂CO₃, KF). Lower the reaction temperature and extend the reaction time. |
| Ligand choice | Experiment with different phosphine ligands, as some may favor reductive elimination pathways leading to debromination. | |
| Presence of water | Use freshly dried solvents and ensure anhydrous conditions. | |
| Protodeboronation of Boronic Acid | Unstable boronic acid | Use fresh, high-purity boronic acid. Consider converting it to a more stable boronate ester (e.g., pinacol ester). |
| Inappropriate base | Use milder bases like K₃PO₄ or KF. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| No Reaction | Ineffective base | Use a strong, non-nucleophilic base like NaOtBu or LiOtBu. Ensure the base is fresh and handled under inert conditions. |
| Suboptimal ligand | Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos). | |
| Poor quality reagents/solvent | Use anhydrous, degassed solvents (e.g., toluene, dioxane). Ensure the amine and aryl halide are pure. | |
| Low Yield | Sterically hindered amine | May require more forcing conditions (higher temperature, longer reaction time) or specialized catalyst systems. |
| Incomplete reaction | Increase reaction temperature or time. Consider a more active precatalyst. |
Quantitative Data
The following tables summarize typical reaction conditions and yields for cross-coupling reactions with analogous bromothiazole and other bromo-heterocyclic substrates. This data can serve as a guide for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Bromo-Heterocycles with Arylboronic Acids
| Entry | Bromo-Heterocycle | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-(Bromomethyl)thiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85 (Hypothetical)[1] |
| 2 | 4-Bromo-6-methylbenzo[d]thiazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (10) | - | Na₂CO₃ | Dioxane/H₂O | Reflux | 4 | Not Specified[2] |
| 3 | 4-Bromo-2,4'-bithiazole | (Hetero)arylboronic acid | Pd(OAc)₂ (5) | dppf (5) | KOAc | Dioxane | 110 | - | Not Specified[3] |
Table 2: Buchwald-Hartwig Amination of Bromo-Heterocycles
| Entry | Bromo-Heterocycle | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-6-methylbenzo[d]thiazole | Morpholine | Pd(OAc)₂ (1-5) | XPhos (1.5-10) | NaOtBu | Toluene | 80-110 | 12-24 | Not Specified[4] |
| 2 | General Aryl Bromide | Aniline | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ | Toluene | 110 | 8 | Not Specified[5] |
Table 3: Sonogashira Coupling of Bromo-Heterocycles with Terminal Alkynes
| Entry | Bromo-Heterocycle | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-2,1,3-benzothiadiazole | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 12 | Not Specified[6] |
| 2 | 4-Methyl-2-(methylthio)-6-chloropyrimidine | Aryl iodide | Not Specified | CuI | DIPEA | DMF | RT | 9-11 | High to excellent[7] |
Table 4: Stille Coupling of Bromo-Heterocycles with Organostannanes
| Entry | Bromo-Heterocycle | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dibromothiazole | Alkyl/Aryl-ZnCl | Pd(PPh₃)₄ | - | THF | Reflux | - | 65-85[8] |
| 2 | General Aryl Bromide | Vinylstannane | Pd(PPh₃)₄ | - | THF | 60 | 16 | 76-99[9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized starting point and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][2]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on general procedures for the amination of aryl halides.
-
Reaction Setup: To a dry Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add this compound (1.0 eq), the amine (1.2 eq), and the anhydrous solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture at 80-110 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography.[4][5]
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Stability and storage conditions for 4-Bromo-2-(methylthio)thiazole
This technical support center provides guidance on the stability and storage of 4-Bromo-2-(methylthio)thiazole, along with troubleshooting for common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Based on supplier recommendations, room temperature storage is generally acceptable. To minimize degradation, protect the compound from light, moisture, and incompatible substances.
Q2: What is the physical appearance and form of this compound?
A2: this compound is typically a solid at room temperature.
Q3: What are the known incompatibilities for this compound?
A3: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation of the compound.
Q4: Is this compound sensitive to light?
Q5: What are the potential degradation pathways for this compound?
A5: Based on the structure, potential degradation pathways could include:
-
Photodegradation: As mentioned, exposure to light, especially UV light, may lead to degradation. For some brominated compounds, this can involve debromination.[2][3]
-
Hydrolysis: The methylthio group may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Thermal Degradation: While thiazoles can be formed at high temperatures, they can also degrade under excessive heat.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results (e.g., lower than expected yield, appearance of unknown impurities). | Compound degradation due to improper storage or handling. | 1. Review storage conditions. Was the compound exposed to light, high temperatures, or humidity? 2. Check for incompatibility with other reagents or solvents used in your experiment (e.g., strong acids/bases). 3. Perform a purity check of your starting material (e.g., by LC-MS or NMR) to assess for degradation products. |
| Discoloration or change in physical appearance of the solid compound. | Potential degradation of the material. | Do not use the material if its appearance has significantly changed. It is advisable to acquire a fresh batch and ensure it is stored under the recommended conditions. |
| Formation of new, unexpected peaks in analytical data (e.g., HPLC, LC-MS) after a reaction. | The compound may be unstable under the reaction conditions. | Consider if the reaction conditions (e.g., temperature, pH, light exposure) could be causing degradation of the starting material or product. A small-scale stability study under the reaction conditions (without other reactants) may be informative. |
Storage and Handling Summary
| Parameter | Recommendation |
| Temperature | Room temperature |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to minimize oxidative degradation. |
| Light | Protect from light. Use amber vials or store in a dark place. |
| Moisture | Keep in a tightly sealed container in a dry environment. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. |
General Experimental Protocol for Assessing Stability
As specific stability data for this compound is limited, researchers can assess its stability under their specific experimental conditions using the following general stress testing protocol.
Objective: To determine the stability of this compound under various stress conditions (e.g., heat, light, pH) relevant to its intended use.
Materials:
-
This compound
-
Solvents relevant to the experimental workflow (e.g., DMSO, DMF, acetonitrile, water)
-
Buffers for pH testing (e.g., pH 4, 7, 9)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
-
Controlled environment chambers (e.g., oven, photostability chamber)
Methodology:
-
Solution Preparation: Prepare stock solutions of this compound in the chosen solvents/buffers at a known concentration.
-
Stress Conditions:
-
Thermal Stress: Incubate solutions at an elevated temperature (e.g., 40°C, 60°C) and at room temperature as a control.
-
Photostability: Expose solutions to a controlled light source (e.g., ICH-compliant photostability chamber) and protect a set of control solutions from light.
-
pH Stress: Use buffered solutions to assess stability at different pH values.
-
-
Time Points: Collect aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the aliquots by a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the parent compound. The appearance of new peaks or a decrease in the main peak area indicates degradation.
-
Data Analysis: Plot the percentage of the remaining compound against time for each condition to evaluate the degradation rate.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Research Progress of Thiazole Flavor Compounds [btbuspxb.com]
Troubleshooting guide for low yield in 4-Bromo-2-(methylthio)thiazole reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the synthesis of 4-Bromo-2-(methylthio)thiazole.
Troubleshooting Guide for Low Yield
Low yields in the synthesis of this compound can arise from various factors, from the quality of starting materials to the specifics of the reaction conditions and work-up procedures. A common and direct method for this synthesis is the regioselective bromination of 2-(methylthio)thiazole. This guide will focus on troubleshooting this specific reaction.
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in the bromination of 2-(methylthio)thiazole are often attributed to one or more of the following factors:
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Poor quality of starting material: The purity of 2-(methylthio)thiazole is crucial. Impurities can consume the brominating agent or lead to unwanted side reactions.
-
Incorrect stoichiometry of the brominating agent: Using too little brominating agent will result in incomplete conversion. Conversely, an excess can lead to the formation of di-brominated or other over-brominated byproducts.
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Suboptimal reaction temperature: The temperature must be carefully controlled to ensure the desired regioselectivity and prevent side reactions.
-
Inadequate reaction time: The reaction may not have gone to completion if the time is too short.
-
Formation of side products: The primary cause of low yield is often the formation of undesired isomers (e.g., 5-Bromo-2-(methylthio)thiazole) or multiple bromination products.
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Loss of product during work-up and purification: The product can be lost during extraction, washing, or column chromatography.
Q2: I suspect side reactions are the main issue. What are the likely side products?
The primary side products in the bromination of 2-(methylthio)thiazole are typically:
-
5-Bromo-2-(methylthio)thiazole: The C5 position on the thiazole ring is often susceptible to electrophilic attack. The directing effect of the 2-(methylthio) group can influence the regioselectivity, but the formation of the 5-bromo isomer is a common side reaction.
-
4,5-Dibromo-2-(methylthio)thiazole: If an excess of the brominating agent is used or if the reaction conditions are too harsh, di-bromination can occur.
-
Degradation of the starting material or product: Thiazole rings can be sensitive to strong acids or oxidizing conditions, which can lead to decomposition.
Q3: How can I improve the regioselectivity of the bromination to favor the 4-bromo isomer?
Improving the regioselectivity is key to increasing the yield of the desired product. Consider the following strategies:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine.
-
Solvent Selection: The polarity of the solvent can influence the reaction's selectivity. Non-polar solvents like carbon tetrachloride or chloroform at low temperatures can sometimes favor specific isomers.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0°C or below) can often enhance selectivity by favoring the kinetically controlled product.
-
Slow Addition of Brominating Agent: Adding the brominating agent dropwise over a period of time helps to maintain a low concentration of the electrophile, which can minimize over-bromination and improve selectivity.
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes hypothetical data on how different reaction parameters can influence the yield and purity of this compound. This data is illustrative and actual results may vary.
| Parameter | Condition A | Condition B | Condition C |
| Brominating Agent | Br₂ | NBS | NBS |
| Solvent | Acetic Acid | Chloroform | Dichloromethane |
| Temperature | Room Temp | 0°C | -78°C |
| Yield of 4-Bromo Isomer | 45% | 65% | 75% |
| Yield of 5-Bromo Isomer | 30% | 15% | 5% |
| Yield of Di-bromo Product | 15% | 5% | <1% |
| Purity (after work-up) | Low | Moderate | High |
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route to this compound?
A common method is the direct bromination of 2-(methylthio)thiazole using a suitable brominating agent like N-Bromosuccinimide (NBS) in an appropriate solvent.
Q: How do I prepare the starting material, 2-(methylthio)thiazole?
2-(Methylthio)thiazole can be synthesized from 2-mercaptothiazole by methylation. A typical procedure involves deprotonating 2-mercaptothiazole with a base like sodium hydroxide, followed by reaction with a methylating agent such as methyl iodide or dimethyl sulfate.
Q: My NMR spectrum shows multiple signals in the aromatic region. How can I identify the 4-bromo and 5-bromo isomers?
The chemical shifts of the protons on the thiazole ring are distinct for the different isomers. The proton at the C5 position of the 4-bromo isomer will have a different chemical shift compared to the proton at the C4 position of the 5-bromo isomer. Two-dimensional NMR techniques like COSY and NOESY, as well as comparison with literature data for similar compounds, can aid in the definitive assignment of the isomers.
Q: What is the best way to purify the final product?
Column chromatography on silica gel is typically the most effective method for separating the desired this compound from unreacted starting material and isomeric byproducts. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often successful.
Experimental Protocols
Protocol 1: Synthesis of 2-(Methylthio)thiazole
This protocol describes the methylation of 2-mercaptothiazole.
Materials:
-
2-Mercaptothiazole
-
Sodium hydroxide (NaOH)
-
Methyl iodide (CH₃I)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
Dissolve 2-mercaptothiazole in methanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in water to the flask and stir for 15 minutes at room temperature.
-
Cool the mixture in an ice bath and add methyl iodide dropwise with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude 2-(methylthio)thiazole, which can be purified by distillation under reduced pressure.
Protocol 2: Synthesis of this compound
This protocol outlines the bromination of 2-(methylthio)thiazole.
Materials:
-
2-(Methylthio)thiazole
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve 2-(methylthio)thiazole in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of N-Bromosuccinimide in chloroform dropwise to the cooled solution over 30 minutes.
-
Stir the reaction mixture at 0°C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Technical Support Center: Palladium Catalyst Removal from 4-Substituted-2-(Methylthio)thiazole Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the removal of residual palladium catalysts from 4-substituted-2-(methylthio)thiazole products. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in optimizing your purification processes.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove palladium from my 4-substituted-2-(methylthio)thiazole product?
A1: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by agencies like the FDA and EMA due to its potential toxicity. Furthermore, palladium residues can interfere with downstream synthetic transformations and biological assays, leading to unreliable results and potentially compromising drug safety and efficacy. For complex heterocyclic molecules like thiazole derivatives, the nitrogen and sulfur atoms can chelate with palladium, making its removal particularly challenging.
Q2: What are the most common methods for removing palladium catalysts from organic reaction mixtures?
A2: The most common methods include:
-
Filtration: Effective for heterogeneous catalysts (e.g., Pd/C) using filter aids like Celite®.[1]
-
Scavenging: Using solid-supported reagents (scavengers) that selectively bind to palladium. Common scavengers possess functional groups like thiols, amines, or trimercaptotriazine (TMT).[2][3]
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Activated Carbon: Adsorption of palladium species onto activated carbon.[4]
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Chromatography: Separation of the product from the catalyst based on differential adsorption on a stationary phase.[1]
-
Crystallization: Purification of the product by crystallization, leaving palladium impurities in the mother liquor.[2]
-
Extraction: Liquid-liquid extraction to partition palladium salts into an aqueous phase.[1]
Q3: How do I choose the most suitable palladium removal method for my specific 4-substituted-2-(methylthio)thiazole derivative?
A3: The optimal method depends on several factors:
-
Form of Palladium: For heterogeneous palladium (e.g., Pd/C), filtration is the primary choice. For homogeneous (soluble) palladium catalysts, scavenging, chromatography, or crystallization are more appropriate.[5]
-
Nature of Your Product: Consider the solubility, stability, and potential for your thiazole derivative to chelate with palladium. The presence of the methylthio group and other substituents on the thiazole ring can influence its interaction with different removal agents.
-
Solvent System: The polarity and composition of your reaction solvent will affect the efficiency of scavengers and the solubility of palladium species.[5]
-
Required Purity Level: The stringency of the final palladium concentration limit (e.g., for APIs) will guide the selection and potential combination of methods.
Q4: What are palladium scavengers and how do they work?
A4: Palladium scavengers are solid-supported materials, often based on silica or polystyrene, that are functionalized with ligands that have a high affinity for palladium.[3] These ligands, such as thiols or triamines, chelate with the palladium in the solution. The solid support allows for the easy removal of the palladium-scavenger complex by simple filtration.[2]
Troubleshooting Guides
Problem 1: Black particles remain in the product after filtration through Celite.
-
Question: Is the filtration setup adequate to remove fine palladium particles?
-
Answer: Standard filter paper may not be sufficient to trap very fine palladium particles.
-
Question: Could soluble or colloidal palladium be present?
-
Answer: Filtration is primarily effective for heterogeneous palladium. If soluble or colloidal palladium species are present, they will pass through the filter.
Problem 2: Low efficiency of palladium scavengers.
-
Question: Have you selected the appropriate scavenger for your system?
-
Answer: The effectiveness of a scavenger is dependent on the oxidation state of the palladium and the reaction solvent. Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[5]
-
Solution: Perform a small-scale screen with a panel of different scavengers (e.g., thiol-based, amine-based, TMT-based) to identify the most effective one for your specific 4-substituted-2-(methylthio)thiazole product and reaction conditions.[5]
-
-
Question: Are the scavenger loading and reaction time sufficient?
-
Answer: Inadequate scavenger amount or reaction time will lead to incomplete palladium removal.
-
Solution: Increase the equivalents of the scavenger relative to the palladium catalyst. Also, extend the reaction time with the scavenger, as scavenging is a kinetic process. Monitor the progress by taking aliquots and analyzing for palladium content.[2]
-
Problem 3: Significant loss of the 4-substituted-2-(methylthio)thiazole product during purification.
-
Question: Is your product adsorbing to the scavenger or activated carbon?
-
Answer: The thiazole moiety, particularly with its sulfur and nitrogen atoms, can lead to non-specific binding to the purification media.
-
Solution: Use the minimum effective amount of the scavenger or activated carbon. After filtration, thoroughly wash the scavenger with fresh solvent to recover any adsorbed product.[5] Consider changing the solvent to one in which your product is more soluble to minimize adsorption. If product loss remains high, explore alternative methods like crystallization or extraction.[2]
-
Quantitative Data on Palladium Removal
The following tables summarize the efficiency of various palladium removal methods from different sources. The effectiveness can vary based on the specific substrate, catalyst, and reaction conditions.
Table 1: Efficiency of Palladium Scavengers
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency | Scale | Reference |
| Biotage® MP-TMT | 852 | < 10 | > 98.8% | Lab Scale | [5] |
| SiliaMetS® Thiol & Thiourea Mix | - | 10 | - | 7.7 kg | [6] |
| MP-TMT | 330 | 10-30 | ~90-97% | 3.2 kg | [7] |
| TMT + Activated Carbon | 2239 | 20 | > 99% | 92 g | [7] |
| ISOLUTE® Si-Thiol | 500 | < 10 | > 98% | Lab Scale | [5] |
| Activated Carbon | 500 | ~65 | ~87% | Lab Scale | [5] |
Table 2: Palladium Removal in Suzuki-Miyaura Reactions
| Purification Method | Initial Pd (ppm) | Final Pd (ppm) | Reference |
| Filtration through Celite | ~1000 | 576 | [8] |
| N-acetyl cysteine wash (x2) | 8600 | 938 | [8] |
| Scavenger (SEM-26) treatment (x2) | 938 | 185 | [8] |
| Scavenger (MP-TMT, 5 equiv.) | ~800 | < 10 | [9] |
| Scavenger (MP-TMT, 5 equiv.) | 33,000 | < 200 | [10] |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium (e.g., Pd/C) by Filtration through Celite
-
Celite Pad Preparation: In a Büchner or sintered glass funnel, place a piece of filter paper. Add a 1-2 cm layer of Celite over the filter paper and gently compact it to form a level bed. Pre-wet the Celite pad with the solvent used in the reaction mixture.[5]
-
Dilution: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[5]
-
Filtration: Slowly pour the diluted mixture onto the center of the Celite bed. Apply gentle vacuum to draw the solution through the filter.[5]
-
Washing: Wash the Celite pad with fresh solvent to ensure complete recovery of the product.[5]
-
Collection: The combined filtrate contains your product, free of heterogeneous palladium.
Protocol 2: Palladium Removal Using a Solid-Supported Scavenger (e.g., SiliaMetS® Thiol)
-
Scavenger Selection: Choose a scavenger based on the palladium's likely oxidation state and compatibility with your solvent system. Thiol-based scavengers are a good starting point for many palladium species.[3]
-
Scavenger Addition: To the crude reaction mixture (after an initial aqueous work-up if necessary), add the recommended amount of scavenger. This is typically 4-8 molar equivalents relative to the initial amount of palladium catalyst.[11]
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally for your specific substrate.[2][12]
-
Filtration: Remove the solid-supported scavenger by filtration through a simple filter paper or a pad of Celite.
-
Washing and Concentration: Wash the scavenger with fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[2]
Protocol 3: Palladium Removal Using Activated Carbon
-
Addition of Activated Carbon: To the crude reaction mixture, add activated carbon (typically 5-10 wt% of the crude product weight).[6]
-
Stirring: Stir the resulting suspension at room temperature for 2-12 hours.[6]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Caution: Activated carbon containing residual palladium and solvent can be pyrophoric. Handle with care.[6]
-
Washing and Concentration: Wash the Celite/carbon cake with fresh solvent and concentrate the combined filtrates to obtain the product.
Visualized Workflows
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. onyxipca.com [onyxipca.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. silicycle.com [silicycle.com]
- 12. cphi-online.com [cphi-online.com]
Byproduct formation in the synthesis of 4-Bromo-2-(methylthio)thiazole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering byproduct formation during the synthesis of 4-Bromo-2-(methylthio)thiazole and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives, focusing on minimizing byproduct formation and improving product yield and purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Impure starting materials or reagents. - Formation of multiple byproducts. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature; for Hantzsch synthesis, temperatures can range from room temperature to reflux, depending on the substrates.[1] - Ensure the purity of reactants and use anhydrous solvents, as water can interfere with the reaction. - Address specific byproduct formation as detailed below. |
| Formation of Isomeric Byproducts (e.g., 5-Bromo-2-(methylthio)thiazole) | - Lack of regioselectivity during bromination. - Isomerization under acidic or basic conditions. | - For direct bromination of 2-(methylthio)thiazole, the choice of brominating agent and reaction conditions is crucial for controlling regioselectivity. Electrophilic substitution on the thiazole ring is sensitive to substituents.[2] - Consider a synthetic route where the bromine atom is introduced before the thiazole ring formation to ensure correct positioning. - Neutralize the reaction mixture promptly during workup to prevent acid or base-catalyzed isomerization. |
| Formation of Di-brominated Byproducts (e.g., 4,5-Dibromo-2-(methylthio)thiazole) | - Over-bromination of the thiazole ring. - Use of excess brominating agent. | - Carefully control the stoichiometry of the brominating agent (e.g., NBS, Br₂). Use of 1.0 equivalent is recommended initially. - Add the brominating agent portion-wise to the reaction mixture to maintain a low concentration and reduce the likelihood of over-reaction. - Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Presence of Unreacted Starting Materials | - Insufficient reaction time or temperature. - Deactivation of reagents or catalysts. | - Increase the reaction time or temperature incrementally while monitoring for product formation and byproduct increase. - Ensure that reagents, especially organometallics or catalysts, have not degraded. Use freshly opened or purified reagents where possible. |
| Formation of Polymeric or Tar-like Byproducts | - High reaction temperatures. - Unstable intermediates. - Presence of impurities that catalyze polymerization. | - Lower the reaction temperature. - If the reaction is highly exothermic, consider adding reagents slowly or using a more dilute solution. - Purify starting materials to remove potential polymerization initiators. |
| Difficulty in Product Purification | - Byproducts with similar polarity to the desired product. | - Optimize chromatographic conditions (e.g., different solvent systems, gradient elution). - Consider recrystallization from a suitable solvent system to selectively crystallize the desired product. - Derivatization of the product or byproduct to alter its polarity, followed by separation and removal of the derivatizing group, can be an option in complex cases. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and which is prone to fewer byproducts?
A1: The most common route is based on the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1][3] For this compound, this would typically involve the reaction of a 1,1-dibromo- or 1-bromo-ketone precursor with S-methyl dithiocarbamate. Another route is the direct bromination of 2-(methylthio)thiazole. The Hantzsch synthesis generally offers better control over regioselectivity if the bromine is incorporated in the ketone precursor, thus potentially leading to fewer isomeric byproducts compared to direct bromination of the pre-formed thiazole ring.[2]
Q2: My main byproduct appears to be the 5-bromo isomer. How can I improve the regioselectivity of the bromination?
A2: The regioselectivity of electrophilic bromination on a thiazole ring is highly dependent on the directing effects of the existing substituents. The C5 position is often susceptible to electrophilic attack.[4] To favor bromination at the C4 position, you can:
-
Use a bulkier brominating agent: This may sterically hinder attack at the C5 position if the C4 position is less hindered.
-
Control the temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction.
-
Change the solvent: The polarity of the solvent can influence the reaction pathway.
-
Consider a lithiation-bromination sequence: Deprotonation at the 4-position with a strong base (like n-butyllithium) followed by quenching with a bromine source can provide high regioselectivity. However, this requires careful control of anhydrous and low-temperature conditions.
Q3: I am observing a significant amount of 4,5-dibromo-2-(methylthio)thiazole in my product mixture. What is the likely cause and how can I prevent it?
A3: The formation of a di-brominated byproduct is a classic sign of over-bromination. This typically occurs when:
-
More than one equivalent of the brominating agent is used.
-
The reaction is allowed to proceed for too long after the formation of the desired mono-bromo product.
-
The reaction temperature is too high, leading to lower selectivity.
To mitigate this, carefully control the stoichiometry of your brominating agent and monitor the reaction progress closely, for instance by TLC or GC-MS. Adding the brominating agent slowly and in portions can also help to prevent localized high concentrations that can lead to over-reaction.
Q4: What is the proposed mechanism for the formation of isomeric byproducts in the Hantzsch synthesis of substituted thiazoles?
A4: In the Hantzsch synthesis, the initial step is typically the S-alkylation of the thioamide by the α-haloketone. However, under certain conditions, particularly acidic conditions, N-alkylation can compete.[5] This can lead to the formation of an isomeric dihydrothiazole intermediate, which upon dehydration, can yield a different regioisomer of the final thiazole product. The reaction conditions, especially pH, play a crucial role in directing the initial nucleophilic attack and thus the final product distribution.[5]
Q5: Are there any recommended purification techniques to separate this compound from its common byproducts?
A5: Column chromatography on silica gel is the most common method for purifying thiazole derivatives. For separating isomers like 4-bromo and 5-bromo derivatives, which may have very similar polarities, a shallow gradient elution with a mixture of non-polar (e.g., hexane or heptane) and moderately polar (e.g., ethyl acetate or dichloromethane) solvents is often effective. In some cases, preparative HPLC may be necessary for achieving high purity. Recrystallization can also be a powerful purification technique if a suitable solvent or solvent mixture can be found that selectively crystallizes the desired product, leaving the byproducts in the mother liquor.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hantzsch-type Synthesis (Illustrative)
This is a general illustrative protocol and may require optimization.
-
Reaction Setup: To a solution of S-methyl dithiocarbamate (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of a suitable α,α-dihalo- or α-halo-ketone precursor (e.g., 1,1-dibromoacetone) (1.0-1.2 eq) dropwise at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 60-80°C) and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing common byproduct issues in the synthesis.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 3. synarchive.com [synarchive.com]
- 4. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Reactivity Analysis: 4-Bromo-2-(methylthio)thiazole vs. 2,4-dibromothiazole in Cross-Coupling and Metal-Halogen Exchange Reactions
For Immediate Publication
A Comprehensive Guide for Researchers in Synthetic and Medicinal Chemistry
This guide provides a detailed comparison of the reactivity of 4-Bromo-2-(methylthio)thiazole and 2,4-dibromothiazole in key synthetic transformations crucial for drug discovery and development. The information presented herein, supported by experimental data from relevant literature, will aid researchers in selecting the appropriate building block and reaction conditions for their specific synthetic targets.
Introduction
Substituted thiazoles are privileged scaffolds in medicinal chemistry. The ability to selectively functionalize the thiazole ring at different positions is paramount for generating diverse compound libraries and optimizing structure-activity relationships. This guide focuses on two commercially available brominated thiazoles: this compound and 2,4-dibromothiazole. Their differential reactivity in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, and Buchwald-Hartwig) and metal-halogen exchange reactions is a critical consideration for synthetic planning.
Executive Summary of Comparative Reactivity
The primary difference in reactivity between the two molecules stems from the electronic properties of the substituents at the C2 position. In 2,4-dibromothiazole, the presence of a bromine atom at C2 renders this position significantly more electron-deficient and thus more susceptible to oxidative addition by a palladium(0) catalyst. Consequently, cross-coupling reactions on 2,4-dibromothiazole occur preferentially at the C2 position.[1][2]
Conversely, in this compound, the C2 position is occupied by an electron-donating methylthio (-SMe) group. This group increases the electron density of the thiazole ring, which is expected to decrease the rate of oxidative addition at the C4-Br bond compared to the C4-Br bond in a thiazole with a C2-Br substituent.
Data Presentation: Reactivity in Key Transformations
The following table summarizes the expected and observed reactivity of the two thiazole derivatives in various synthetic transformations. Data for 2,4-dibromothiazole is drawn from published studies, while the reactivity of this compound is inferred based on established electronic effects of the methylthio group.
| Reaction Type | 2,4-dibromothiazole | This compound | Rationale for Reactivity Difference |
| Suzuki-Miyaura Coupling | Preferential reaction at C2-Br. Yields for C2 coupling are generally good (e.g., up to 90%).[3] | Reaction occurs at the C4-Br bond. The electron-donating -SMe group may necessitate more forcing conditions (higher temperature, stronger base, more active catalyst) for comparable yields. | The C2-Br bond in 2,4-dibromothiazole is more electrophilic, facilitating faster oxidative addition. The electron-donating -SMe group in the other molecule deactivates the C4-Br bond towards oxidative addition. |
| Stille Coupling | Highly regioselective for the C2 position.[1] | Reaction at the C4-Br bond. Similar to Suzuki coupling, the electron-donating nature of the -SMe group may lead to slower reaction rates. | The increased electron density at C2 in 2,4-dibromothiazole makes it the preferred site for coupling.[1] The deactivating effect of the -SMe group in this compound is a key factor. |
| Buchwald-Hartwig Amination | C2-amination is expected to be favored. | C4-amination is the only possibility. The electron-rich nature of the ring may require the use of more electron-rich and bulky phosphine ligands to promote the catalytic cycle. | The general principle of higher reactivity at the more electron-deficient C2 position of 2,4-dibromothiazole applies. For this compound, overcoming the electronic deactivation by the -SMe group is the main challenge. |
| Metal-Halogen Exchange | Regioselective exchange at the C2-Br position with reagents like n-BuLi or i-PrMgCl at low temperatures.[1][4] | Exchange will occur at the C4-Br bond. The rate of exchange may be influenced by the coordinating ability of the sulfur atom in the methylthio group. | The acidity of the proton at C5 is influenced by the inductive effect of the adjacent bromine, making the C2-Br in 2,4-dibromothiazole more susceptible to exchange. |
Experimental Protocols
Detailed experimental protocols for the key reactions are provided below. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Regioselective Suzuki-Miyaura Coupling of 2,4-dibromothiazole at the C2-Position
Materials:
-
2,4-dibromothiazole (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
To a dry reaction vessel, add 2,4-dibromothiazole, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent under the inert atmosphere.
-
Stir the reaction mixture at a temperature ranging from 80-120 °C for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-aryl-4-bromothiazole.
Protocol 2: Stille Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Optional: Copper(I) iodide (CuI) as a co-catalyst
-
Anhydrous solvent (e.g., toluene, DMF, THF)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve this compound and the organostannane in the anhydrous solvent.
-
Add the palladium catalyst and CuI (if used).
-
Degas the solution with a stream of inert gas for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, the reaction mixture can be quenched with an aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of Bromothiazoles
Materials:
-
Bromothiazole (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, combine the bromothiazole, palladium precatalyst, ligand, and base in a dry reaction vessel.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat the mixture with vigorous stirring at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
Protocol 4: Regioselective Lithium-Halogen Exchange of 2,4-dibromothiazole
Materials:
-
2,4-dibromothiazole (1.0 equiv)
-
n-Butyllithium or tert-butyllithium (1.0-1.1 equiv)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Electrophile
Procedure:
-
Dissolve 2,4-dibromothiazole in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add the organolithium reagent dropwise, maintaining the low temperature.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the desired electrophile and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.[4]
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Electronic influence on the reactivity of the two thiazole derivatives.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. jk-sci.com [jk-sci.com]
Suzuki Coupling of Bromothiazoles: A Comparative Guide to the Reactivity of 4-Bromo and 5-Bromo Derivatives
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Thiazole moieties, in particular, are prevalent in a wide array of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, offering a direct route to novel thiazole-based derivatives. A critical consideration in the synthesis of such compounds is the reactivity of the starting halothiazole. This guide provides a comparative analysis of the Suzuki coupling efficiency of 4-bromo versus 5-bromo thiazole derivatives, supported by experimental data, to inform synthetic strategy and reaction optimization.
Executive Summary
While a definitive, side-by-side comparison under identical conditions is not extensively documented in the literature, available data and established principles of organic chemistry suggest that 5-bromothiazole derivatives generally exhibit higher reactivity and often provide better yields in Suzuki-Miyaura cross-coupling reactions compared to their 4-bromo counterparts. This difference in reactivity can be attributed to the distinct electronic environments of the C4 and C5 positions of the thiazole ring. The C5 position is typically more electron-rich, which can facilitate the crucial oxidative addition step in the palladium catalytic cycle.
Data Presentation: A Tale of Two Isomers
The following tables summarize representative quantitative data for the Suzuki coupling of 4-bromo and 5-bromo thiazole derivatives. It is important to note that direct comparison is challenging due to variations in substrates, catalysts, and reaction conditions across different studies. However, the compiled data provides valuable insights into the expected yields for each isomer.
Table 1: Suzuki Coupling of 5-Bromothiazole Derivatives
| 5-Bromothiazole Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-bromo-2-methylthiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 12 | 78 | [1] |
| 2-Amino-5-bromo-4-t-butylthiazole | Phenylboronic acid | Pd(PPh₃)₄ (1-5) | K₃PO₄ | 1,4-dioxane/H₂O | 80-120 | 2-24 | (General Protocol) | [2] |
Table 2: Suzuki Coupling of 4-Bromothiazole Derivatives
| 4-Bromothiazole Derivative | Coupling Partner | Reaction Type | Catalyst | Yield (%) | Reference |
| 2-Substituted-4-bromothiazoles | Alkyl/Aryl Zinc Halides | Negishi Coupling | Pd(0) | 65-85 | [3] |
| 2,4'-bithiazole derivative | (Hetero)aryl Halides | Miyaura Borylation/Suzuki | Pd(OAc)₂/CyJohnPhos | 92 (for borylation step) | [4] |
| 4-(bromomethyl)thiazole | Arylboronic acids | Suzuki Coupling | Pd(PPh₃)₄ or PdCl₂(dppf) | (Hypothetical Yields) | [3] |
Note: The data for 4-bromothiazole derivatives is less direct for Suzuki coupling. The Negishi coupling yields suggest the C-Br bond at the 4-position is reactive, but direct, quantitative Suzuki coupling data for simple 4-bromothiazoles is not as readily available in the surveyed literature.
Discussion of Reactivity Trends
The observed and inferred differences in reactivity between 4-bromo and 5-bromothiazoles in Suzuki coupling can be rationalized by considering the electronic properties of the thiazole ring.
-
Electronic Effects: The thiazole ring is an electron-deficient heterocycle. However, the electron density is not uniformly distributed. The C5 position is generally considered to be more electron-rich than the C4 position. In the rate-determining oxidative addition step of the Suzuki coupling, the electron-richness of the carbon bearing the bromine atom can influence the ease with which the palladium catalyst inserts into the C-Br bond. A more electron-rich C-Br bond can lead to a faster oxidative addition and, consequently, a more efficient overall reaction.
-
Steric Hindrance: While electronic effects are often dominant, steric hindrance can also play a role, particularly with substituted thiazole derivatives. Bulky substituents adjacent to the bromine atom can impede the approach of the palladium catalyst, slowing down the reaction. However, in many common derivatives, the steric environments of the 4- and 5-positions are comparable, suggesting that electronic factors are the primary driver of the reactivity difference.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for Suzuki coupling reactions with bromothiazole derivatives.
General Procedure for Suzuki-Miyaura Cross-Coupling of a 5-Bromothiazole Derivative
This protocol is adapted from the synthesis of 5-aryl-2-methylthiazoles.[1]
Materials:
-
5-bromo-2-methylthiazole
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equivalents)
-
1,2-Dimethoxyethane (DME) and Water (4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add 5-bromo-2-methylthiazole (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (DME/H₂O, 4:1) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-methylthiazole.
General Procedure for Suzuki-Miyaura Cross-Coupling of a 4-Bromothiazole Derivative
Materials:
-
4-(bromomethyl)thiazole
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry reaction vessel, combine 4-(bromomethyl)thiazole (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (0.05 eq).
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). Monitor the reaction by TLC or LC-MS.
-
After cooling, perform a standard aqueous workup.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization of Key Processes
To further understand the processes involved, the following diagrams illustrate the general Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki coupling of bromothiazoles.
Conclusion
References
A Comparative Guide to the Biological Activity of 4-Aryl-2-(methylthio)thiazoles and Other Substituted Thiazoles
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides an objective comparison of the biological performance of 4-aryl-2-(methylthio)thiazoles against other substituted thiazole derivatives, supported by experimental data. We delve into their anticancer, antifungal, and antimicrobial properties, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Activity: A Tale of Diverse Substitutions
Thiazole derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of critical cellular processes like tubulin polymerization and key signaling pathways such as the PI3K/Akt/mTOR cascade. The substitution pattern on the thiazole ring plays a pivotal role in determining the potency and selectivity of these compounds.
Comparative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various substituted thiazoles against different cancer cell lines, offering a quantitative comparison of their cytotoxic effects.
| Compound Class | Specific Compound/Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Aryl-2-(methylthio)thiazoles | 2-(Methylthio)-4-(2,3,4-trimethoxyphenyl)-5-phenylthiazole | HT-29 (Colon) | >100 | [1] |
| 2-(Methylthio)-4-(2,3,4-trimethoxyphenyl)-5-(4-methoxyphenyl)thiazole | MCF-7 (Breast) | >100 | [1] | |
| 2-Alkylthio-4,5-diaryl-thiazoles | 2-(Benzylthio)-4-(2,3,4-trimethoxyphenyl)-5-phenylthiazole | HT-29 (Colon) | 15.2 | [1] |
| 2-(Benzylthio)-4-(2,3,4-trimethoxyphenyl)-5-(4-methoxyphenyl)thiazole | MCF-7 (Breast) | 9.8 | [1] | |
| Thiazole-based Chalcones | 3-(4-Methoxyphenyl)-1-(5-methyl-2-(methylamino)thiazol-4-yl)prop-2-en-1-one | A549 (Lung) | 1.39 | [2] |
| 4-Hetarylthiazoles | 4-(Furan-2-yl)-2-(p-tolyl)thiazole | HepG-2 (Liver) | 2.5 | [2] |
| 2-Hydrazinyl-thiazoles | 2-(2-(2-Hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 (Colon) | 1.6 | [3] |
| Thiazole-Naphthalene Derivatives | 2-Amino-4-(naphthalen-2-yl)thiazole derivative | MCF-7 (Breast) | 0.48 | [4] |
From the data, it is evident that the substitution at the 2-position of the thiazole ring significantly influences anticancer activity. While the 2-(methylthio) group in the studied 4-aryl-2-(methylthio)thiazoles resulted in low cytotoxicity, replacing it with a 2-(benzylthio) group dramatically improved the activity.[1] This highlights the importance of the substituent's size and nature at this position. Other classes, such as thiazole-based chalcones and 4-hetarylthiazoles, also exhibit potent anticancer effects, with some compounds showing IC50 values in the low micromolar range.[2][3] Notably, certain 2-amino-4-arylthiazole derivatives have demonstrated sub-micromolar potency.[4]
Key Signaling Pathways in Thiazole-Mediated Anticancer Activity
A significant mechanism of action for many anticancer thiazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.
Caption: Thiazole derivatives can inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several thiazole derivatives have been identified as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.[5][6][7]
Caption: Thiazole derivatives can inhibit the PI3K/Akt/mTOR signaling pathway, leading to reduced cell growth and proliferation.
Antimicrobial and Antifungal Activity
Substituted thiazoles are also recognized for their potent antimicrobial and antifungal properties. The structural features of the thiazole ring and its substituents are critical for their efficacy against various pathogens.
Comparative Antimicrobial and Antifungal Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of different thiazole derivatives against a range of bacterial and fungal strains.
| Compound Class | Specific Compound/Substitution | Microorganism | MIC (µg/mL) | Reference |
| 4-Aryl-2-(methylthio)thiazoles | 4-(4-Methoxyphenyl)-2-(methylthio)thiazole | Staphylococcus aureus | >128 | [8] |
| 2-Hydrazinyl-thiazoles | 2-(2-Benzylidenehydrazinyl)-4-methylthiazole | Staphylococcus aureus | 50-200 | [9] |
| Benzothiazole-thiazole hybrids | 2-(((4-(4-Nitrophenyl)thiazol-2-yl)methyl)thio)benzo[d]thiazole | Staphylococcus aureus | 3.90 | [2] |
| Thiazole-Coumarin Hybrids | Thiazole-coumarin derivative | Candida albicans | 7.81 | [10] |
| 2-Amino-4-arylthiazoles | 2-Amino-4-(4-chlorophenyl)thiazole derivative | Candida albicans | 3.9 | [11] |
The limited data available for 4-aryl-2-(methylthio)thiazoles suggest weaker antimicrobial activity compared to other substituted thiazoles.[8] In contrast, 2-hydrazinyl-thiazoles and, more notably, benzothiazole-thiazole hybrids exhibit significant antibacterial potency.[2][9] The antifungal activity is also prominent in certain thiazole derivatives, with some compounds showing MIC values in the low microgram per milliliter range against Candida albicans.[10][11]
Experimental Workflow for Antimicrobial Susceptibility Testing
The determination of the antimicrobial efficacy of thiazole derivatives typically follows a standardized workflow, as depicted below.
Caption: A typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of thiazole derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key protocols used to assess the biological activity of thiazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
1. Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the thiazole compounds in the appropriate cell culture medium.
-
Replace the existing medium with the medium containing the test compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate for 48-72 hours.[12]
3. MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]
4. Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[13]
5. Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[14]
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, using a dose-response curve.
Broth Microdilution Method for MIC Determination
This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
1. Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[15]
2. Compound Dilution:
-
Perform serial two-fold dilutions of the thiazole compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[16]
3. Inoculation:
-
Inoculate each well with the prepared microbial suspension.[16]
4. Incubation:
-
Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.[16]
5. MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
1. Reaction Setup:
-
Prepare a reaction mixture containing purified tubulin, a fluorescence reporter dye (e.g., DAPI), and GTP in a polymerization buffer.[17]
2. Compound Addition:
-
Add various concentrations of the test thiazole compound to the wells of a 96-well plate.
3. Initiation of Polymerization:
-
Initiate the polymerization by warming the plate to 37°C.
4. Fluorescence Measurement:
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence increases as the dye binds to polymerized microtubules.[17]
5. Data Analysis:
-
Plot fluorescence intensity against time.
-
Determine the IC50 value for tubulin polymerization inhibition by comparing the rate of polymerization in the presence of the compound to a control.
Conclusion
The biological activity of substituted thiazoles is profoundly influenced by the nature and position of their substituents. While 4-aryl-2-(methylthio)thiazoles have shown limited activity in the reported studies, modifications at the 2-position, such as the introduction of a benzylthio group, can significantly enhance their anticancer potential. Other classes of substituted thiazoles, including 2-amino, 2-hydrazinyl, and various hybrid structures, demonstrate potent and diverse biological activities, targeting key cellular machinery and signaling pathways. This comparative guide underscores the vast therapeutic potential of the thiazole scaffold and highlights the importance of continued structure-activity relationship studies to design and develop novel, highly effective therapeutic agents. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers in this exciting field.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Methyl Thiazolyl Tetrazolium or MTT Assay: A Colorimetric Assay to Measure Drug Resistance via Determination of Metabolic Activity in Cancer Cells [jove.com]
- 14. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
- 15. A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Unmasking the Isomers of Bromo-2-(methylthio)thiazole
A comprehensive guide comparing the spectroscopic signatures of 4-Bromo-2-(methylthio)thiazole and its positional isomers, providing researchers and drug development professionals with critical data for unambiguous identification.
In the intricate world of medicinal chemistry and materials science, the precise identification of molecular structure is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of this compound and its key isomers, 5-Bromo-2-(methylthio)thiazole and 2-Bromo-4-(methylthio)thiazole. By examining their unique fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we offer a foundational dataset for researchers working with these important heterocyclic compounds.
At a Glance: Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound and its isomers. Due to the limited availability of public spectroscopic data for all isomers, some values are predicted based on known chemical shift and fragmentation patterns of similar thiazole derivatives.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Position of Protons | Predicted Chemical Shift (δ, ppm) |
| This compound | H-5 | ~7.3-7.5 |
| -SCH₃ | ~2.7-2.9 | |
| 5-Bromo-2-(methylthio)thiazole | H-4 | ~7.6-7.8 |
| -SCH₃ | ~2.7-2.9 | |
| 2-Bromo-4-(methylthio)thiazole | H-5 | ~7.0-7.2 |
| -SCH₃ | ~2.5-2.7 |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Predicted Chemical Shifts (δ, ppm) |
| This compound | C2 (~165), C4 (~110), C5 (~115), -SCH₃ (~15) |
| 5-Bromo-2-(methylthio)thiazole | C2 (~168), C4 (~130), C5 (~105), -SCH₃ (~15) |
| 2-Bromo-4-(methylthio)thiazole | C2 (~145), C4 (~150), C5 (~110), -SCH₃ (~18) |
Table 3: Key IR Absorption Bands
| Compound | C=N Stretch (cm⁻¹) | C-S Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| This compound | ~1500-1550 | ~650-750 | ~500-600 |
| 5-Bromo-2-(methylthio)thiazole | ~1500-1550 | ~650-750 | ~500-600 |
| 2-Bromo-4-(methylthio)thiazole | ~1500-1550 | ~650-750 | ~500-600 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragmentation Patterns |
| This compound | 210/212 (due to ⁷⁹Br/⁸¹Br) | Loss of CH₃, Br, SCH₃ |
| 5-Bromo-2-(methylthio)thiazole | 210/212 (due to ⁷⁹Br/⁸¹Br) | Loss of CH₃, Br, SCH₃ |
| 2-Bromo-4-(methylthio)thiazole | 210/212 (due to ⁷⁹Br/⁸¹Br) | Loss of CH₃, Br, SCH₃ |
Visualizing the Comparison: A Logical Workflow
The process of distinguishing between these isomers relies on a systematic application of spectroscopic techniques. The following workflow illustrates this logical progression.
Caption: A logical workflow for the synthesis, spectroscopic analysis, and structural identification of thiazole isomers.
The Isomers: A Structural Overview
The distinct spectroscopic properties of these compounds arise from the different positions of the bromine atom and the methylthio group on the thiazole ring.
Caption: A diagram illustrating the structural relationship between the thiazole core and its brominated methylthio isomers.
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of thiazole derivatives. Specific parameters may need to be optimized for the particular instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the thiazole derivative is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and acquisition of 1024 or more scans to achieve an adequate signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used for solid and liquid samples.
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
-
Sample Introduction: The sample can be introduced via a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: Standard EI conditions are typically used, with an electron energy of 70 eV.
-
Analysis: The mass analyzer is scanned over a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-300). The resulting mass spectrum will show the molecular ion peak (M⁺) and various fragment ions. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in M⁺ and M+2 peaks of nearly equal intensity for all brominated fragments.
Conclusion
In-Vitro Anticancer Activity of 4-Bromo-2-(methylthio)thiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vitro anticancer activity of thiazole derivatives, with a focus on analogs of 4-Bromo-2-(methylthio)thiazole. Due to limited publicly available data on the specific this compound scaffold, this document presents findings from structurally related bromo-thiazole and bromo-benzothiazole derivatives to offer valuable insights into their potential as anticancer agents. The information herein is intended to support further research and drug development efforts in this promising area of oncology.
Comparative Cytotoxicity of Bromo-Thiazole Analogs
The in-vitro cytotoxic effects of various bromo-substituted thiazole and benzothiazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below. The data is compiled from multiple studies to facilitate a comparative analysis.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 4b | 2-(benzylidene)hydrazinyl]-thiazole | MCF-7 (Breast) | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 | ||
| 3c | 1,3-Thiazole | MCF-7 (Breast) | 13.66 | Staurosporine | 6.77 |
| MDA-MB-231 (Breast) | 17.1 | Staurosporine | 7.03 | ||
| 5 | bis-Thiazole | A549 (Lung) | 37.3 ± 6.8 | Mitoxantrone | 15.7 ± 4.0 |
| C6 (Glioma) | 11.3 ± 1.2 | Mitoxantrone | 11.0 ± 1.7 | ||
| 7e | Benzothiazole-2-thiol | SKRB-3 (Breast) | 0.0012 | - | - |
| SW620 (Colon) | 0.0043 | - | - | ||
| A549 (Lung) | 0.044 | - | - | ||
| HepG2 (Liver) | 0.048 | - | - |
Experimental Protocols
The following section details the methodologies for key experiments commonly cited in the in-vitro evaluation of anticancer compounds.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[2]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density and incubated overnight to allow for cell attachment.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control. A positive control with a known anticancer drug is also included. The plates are incubated for a specified period, typically 48 to 72 hours.[4]
-
MTT Addition: Following the treatment period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for formazan crystal formation.[2]
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution.[5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[2]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.[6]
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in the in-vitro testing and the potential mechanisms of action of these thiazole derivatives, the following diagrams are provided.
Caption: Experimental workflow for in-vitro cytotoxicity testing using the MTT assay.
Potential Signaling Pathway: PI3K/Akt/mTOR
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell proliferation, survival, and growth, and its dysregulation is frequently observed in cancer.[7][8][9] Several anticancer agents, including some thiazole derivatives, are known to target this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by thiazole derivatives.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
Structure-Activity Relationship of 4-Substituted-2-(methylthio)thiazoles: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-substituted-2-(methylthio)thiazoles and related analogs. It summarizes quantitative biological activity data, details key experimental protocols, and visualizes relevant biological pathways and workflows to support drug discovery and development efforts.
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The 2-(methylthio)thiazole core, in particular, has served as a versatile template for the design of potent and selective modulators of various biological targets. Modifications at the C4-position of the thiazole ring have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties. This guide synthesizes findings from multiple studies to elucidate the SAR of this important class of molecules.
Comparative Biological Activity
The biological activities of 4-substituted-2-(methylthio)thiazole derivatives are diverse, with significant potential demonstrated in anticancer and enzyme inhibition applications. The following tables summarize the quantitative data from various studies, highlighting the impact of different substituents at the C4-position on biological activity.
Anticancer Activity
The antiproliferative activity of 4-substituted thiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.
| Compound ID | 4-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | 2-(4-hydroxybenzylidene)hydrazinyl with phenylhydrazono group | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| HepG2 (Liver) | 7.26 ± 0.44 | [1] | ||
| 4a | 2-(4-hydroxybenzylidene)hydrazinyl | MCF-7 (Breast) | 12.7 ± 0.77 | [1] |
| HepG2 (Liver) | 6.69 ± 0.41 | [1] | ||
| 4b | 2-(4-hydroxybenzylidene)hydrazinyl with bromo substitution | MCF-7 (Breast) | 31.5 ± 1.91 | [1] |
| HepG2 (Liver) | 51.7 ± 3.13 | [1] | ||
| 5 | Acetoxy derivative of 2-(4-hydroxybenzylidene)hydrazinyl | MCF-7 (Breast) | 28.0 ± 1.69 | [1] |
| HepG2 (Liver) | 26.8 ± 1.62 | [1] | ||
| Staurosporine (Control) | - | MCF-7 (Breast) | 6.77 ± 0.41 | [1] |
| HepG2 (Liver) | 8.4 ± 0.51 | [1] |
SAR Insights for Anticancer Activity: The data suggests that the nature of the substituent at the 4-position of the thiazole ring significantly influences the cytotoxic potential. For instance, the introduction of a phenylhydrazono group to the 2-(4-hydroxybenzylidene)hydrazinyl moiety in compound 4c resulted in a marked increase in potency against both MCF-7 and HepG2 cell lines compared to the unsubstituted analog 4a .[1] In contrast, bromo substitution (4b ) or acetylation of the hydroxyl group (5 ) led to a decrease in activity.[1]
Enzyme Inhibition
4-Substituted-2-(methylthio)thiazoles have been investigated as inhibitors of various enzymes, including carbonic anhydrases and superoxide dismutase.
| Compound ID | 4-Substituent | Target Enzyme | IC50 (µM) | Reference |
| 2a | 4-(methylsulfonyl)phenyl | hCA I | 39.38 - 198.04 | [2][3] |
| hCA II | 39.16 - 86.64 | [2][3] | ||
| 2h | 3,4-dichlorophenyl | hCA I | 39.38 - 198.04 | [3] |
| hCA II | 39.16 - 86.64 | [3] | ||
| Acetazolamide (AAZ) (Control) | - | hCA I | 18.11 | [2][3] |
| hCA II | 20.65 | [2][3] |
SAR Insights for Enzyme Inhibition: For carbonic anhydrase inhibition, both electron-withdrawing groups like methylsulfonyl (2a ) and dichlorophenyl (2h ) at the C4 position of the thiazole ring conferred inhibitory activity against hCA I and hCA II isoforms.[2][3] Molecular docking studies suggest that the thiazole ring and the methylsulfonyl group are important for binding to the active site of carbonic anhydrase.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following are protocols for key experiments cited in the evaluation of 4-substituted-2-(methylthio)thiazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
-
Cell Seeding: Plate cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%). After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate the plate for an additional 48-72 hours.[4]
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[4]
Carbonic Anhydrase Inhibition Assay
The inhibitory effect on carbonic anhydrase isoenzymes (hCA I and hCA II) is determined by measuring the esterase activity of the enzyme.
-
Enzyme and Substrate Preparation: Prepare solutions of purified hCA I and hCA II and the substrate, 4-nitrophenyl acetate (NPA).
-
Inhibition Assay: The assay is typically performed in a 96-well plate. Add the enzyme solution, buffer (e.g., Tris-SO₄), and different concentrations of the inhibitor to the wells.
-
Reaction Initiation: Initiate the reaction by adding the NPA substrate.
-
Absorbance Measurement: Monitor the formation of the product, 4-nitrophenolate, by measuring the change in absorbance at 400 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial rates of the enzymatic reaction. Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[2][3]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the drug discovery process.
Caption: PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by thiazole derivatives.
Caption: A general experimental workflow for the screening and development of anticancer thiazole derivatives.
References
A Comparative Guide to the Validated Analytical Methods for the Quantification of 4-Bromo-2-(methylthio)thiazole
High-Performance Liquid Chromatography (HPLC-UV)
Reversed-phase HPLC coupled with a UV detector is a widely adopted technique for the analysis of moderately polar and non-volatile compounds like many thiazole derivatives. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.
Experimental Protocol: A Representative HPLC-UV Method
This protocol is adapted from a validated method for the quantification of a novel aminothiazole derivative and is expected to be a suitable starting point for the analysis of 4-Bromo-2-(methylthio)thiazole with appropriate optimization.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An isocratic HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax).
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
3. Method Validation Parameters: The following parameters should be assessed to ensure the method is suitable for its intended purpose:
-
Linearity: Analyze the calibration standards and plot the peak area versus concentration. A linear relationship is expected, with a correlation coefficient (r²) of ≥ 0.999.
-
Accuracy: Analyze samples with known concentrations of the analyte (spiked samples) at different levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should be within 98-102%.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample on the same day and on different days. The relative standard deviation (RSD) should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For the analysis of this compound, this method offers high selectivity and sensitivity, particularly with the use of a mass spectrometer for detection.
Experimental Protocol: A Representative GC-MS Method
This protocol is a general guideline for the quantitative analysis of halogenated and sulfur-containing heterocyclic compounds and would require specific optimization for this compound.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) at a suitable rate (e.g., 10 °C/min).
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Mode: Full scan for initial identification and selected ion monitoring (SIM) for quantification. For SIM mode, characteristic ions of this compound would be monitored to enhance sensitivity and selectivity.
-
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the chosen solvent, filter, and dilute as needed. An internal standard (a compound with similar chemical properties but a different mass) can be added to both standards and samples to improve accuracy and precision.
3. Method Validation Parameters: Similar to the HPLC method, the GC-MS method should be validated for:
-
Linearity: A linear response with r² ≥ 0.995 is generally acceptable.
-
Accuracy: Recoveries are typically expected to be within 90-110%.
-
Precision: RSD values of ≤ 15% are often considered acceptable for trace analysis.
-
LOD and LOQ: These will be determined based on the signal-to-noise ratio.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the two analytical methods for the quantification of this compound, based on data from similar compounds.
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% |
| Precision (% RSD) | ≤ 2% | ≤ 15% |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range |
| Selectivity | Moderate | High |
| Sample Throughput | High | Moderate |
| Cost | Lower | Higher |
Method Comparison and Recommendations
| Feature | HPLC-UV | GC-MS |
| Principle | Partition chromatography | Gas-phase separation based on volatility and polarity |
| Detector | UV-Vis absorption | Mass-to-charge ratio |
| Advantages | Robust, simple, lower cost, suitable for non-volatile compounds | High sensitivity, high selectivity, structural information from mass spectra |
| Disadvantages | Lower sensitivity and selectivity compared to MS | Requires volatile and thermally stable analytes, higher cost and complexity |
Recommendation:
-
For routine quality control and assays where high sensitivity is not the primary requirement, HPLC-UV is a cost-effective and reliable choice. Its simplicity and high throughput make it suitable for analyzing a large number of samples.
-
When high sensitivity and selectivity are crucial, such as in trace analysis, impurity profiling, or metabolite identification, GC-MS is the preferred method. The structural information provided by the mass spectrometer is invaluable for unambiguous identification.
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the typical workflows for sample analysis using HPLC-UV and GC-MS.
A Comparative Guide to Catalytic Coupling of 4-Bromo-2-(methylthio)thiazole: Benchmarking Novel Catalysts
For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. The functionalization of heterocyclic scaffolds, such as the thiazole ring system, is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of novel and established catalytic systems for the coupling of 4-Bromo-2-(methylthio)thiazole, a key intermediate in the synthesis of various biologically active compounds. We present a summary of catalyst performance based on available experimental data, detailed experimental protocols for key reactions, and visualizations to elucidate experimental workflows.
The development of robust and efficient catalytic methods for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the thiazole core is a continuous area of research. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, have emerged as powerful tools for the derivatization of this compound. This guide will delve into the performance of both established and novel catalyst systems in these critical transformations.
Performance Benchmarks of Catalytic Systems
The selection of an appropriate catalyst is crucial for achieving high yields, selectivity, and catalyst efficiency (turnover numbers and frequencies). Below, we summarize the performance of various palladium-based catalysts in the coupling of this compound and its analogs.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between aryl halides and boronic acids or their esters. For the coupling of bromo-heterocycles, the choice of palladium precursor and ligand is critical.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-Bromo-2-methylthiazole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | Hypothetical, based on similar substrates |
| Pd(dppf)Cl₂ | 4-Bromo-2-methylthiazole | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane | 90 | 8 | 92 | Hypothetical, based on similar substrates |
| XPhos-Pd-G3 | 4-Bromo-2-methylthiazole | Various arylboronic acids | K₃PO₄ | t-BuOH/H₂O | 80 | 4 | >95 | General performance on challenging substrates |
Note: Data for this compound is limited; performance is extrapolated from reactions with structurally similar substrates. Researchers should optimize conditions for their specific application.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated systems.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂/CuI | 4-Bromo-2-methylthiazole | Phenylacetylene | Et₃N | THF | 60 | 6 | 88 | Hypothetical, based on similar substrates |
| Herrmann's Catalyst | 4-Bromo-2-methylthiazole | Trimethylsilylacetylene | Piperidine | Toluene | 80 | 5 | 90 | General performance on aryl bromides |
| Pd(OAc)₂/XPhos | 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene | Et₃N | MeCN | 110 | - | High Conversion | [1] |
Note: The use of bulky, electron-rich phosphine ligands like XPhos has been shown to be effective for challenging Sonogashira couplings.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines. The choice of ligand is particularly critical in this reaction.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃/BINAP | 4-Bromo-1H-1-tritylpyrazole | Morpholine | NaOt-Bu | Toluene | 100 | 18 | 67 | [2] |
| Pd(OAc)₂/XPhos | 4-Bromo-1H-1-tritylpyrazole | Piperidine | NaOt-Bu | Toluene | 100 | 18 | 60 | [2] |
| Pd-PEPPSI-iPr | Various Aryl Bromides | Various Amines | KOt-Bu | Dioxane | 100 | 1-3 | 70-95 | General performance on aryl bromides |
Note: The development of specialized ligands and pre-catalysts has significantly expanded the scope and efficiency of the Buchwald-Hartwig amination for heterocyclic substrates.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful catalyst screening and optimization. Below are representative procedures for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube, add the this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., XPhos-Pd-G3, 1-5 mol%) and the degassed solvent (e.g., t-BuOH/H₂O mixture).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF or toluene), followed by the amine base (e.g., triethylamine, 2.0-3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with saturated aqueous ammonium chloride solution.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the residue by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the this compound (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) in a dry reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizing the Experimental Workflow
To provide a clear overview of the typical steps involved in a catalytic coupling reaction, the following diagram illustrates a generalized experimental workflow.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
The signaling pathway diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, a fundamental process in C-C bond formation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Comparative Guide to Cross-Reactivity of Antibodies Against Thiazole-Containing Haptens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of antibodies developed against two distinct thiazole-containing haptens: the benzimidazole fungicide Thiabendazole and the sulfonamide antibiotic Sulfathiazole. The data presented is derived from published experimental studies and is intended to inform researchers on the specificity and potential off-target binding of antibodies generated against small molecules incorporating the thiazole scaffold. Understanding these cross-reactivity patterns is crucial for the development of specific and reliable immunoassays for therapeutic drug monitoring, environmental analysis, and food safety applications.
Data Presentation: Cross-Reactivity Comparison
The specificity of an antibody is a critical performance metric in any immunoassay. The following tables summarize the cross-reactivity of polyclonal and monoclonal antibodies developed against Thiabendazole and Sulfathiazole with structurally related compounds. Cross-reactivity is typically determined by competitive enzyme-linked immunosorbent assay (ELISA) and is expressed as the percentage of the concentration of the competing compound required to cause 50% inhibition of the antibody-hapten binding relative to the concentration of the target analyte causing the same inhibition (IC50).
Cross-Reactivity (%) = (IC50 of Target Hapten / IC50 of Competing Compound) x 100
Table 1: Cross-Reactivity of a Monoclonal Antibody Against Thiabendazole [1]
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Thiabendazole (TBZ) | 2-(4-Thiazolyl)benzimidazole | 1.0 | 100 |
| 5-Hydroxythiabendazole | Metabolite of TBZ | 1.3 | 77 |
| Benomyl | Benzimidazole fungicide | >1000 | <0.1 |
| Carbendazim | Benzimidazole fungicide | >1000 | <0.1 |
| Fuberidazole | Benzimidazole fungicide | 100 | 1 |
| Thiophanate-methyl | Benzimidazole precursor | >1000 | <0.1 |
| Benzimidazole | Core structure | >1000 | <0.1 |
Table 2: Cross-Reactivity of a Polyclonal Antibody Against Sulfathiazole [2]
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Sulfathiazole (STZ) | 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | 1.6 | 100 |
| Sulfamethizole | Sulfonamide with thiadiazole ring | 16 | 10 |
| Sulfapyridine | Sulfonamide with pyridine ring | 25 | 6.4 |
| Sulfamethoxazole | Sulfonamide with isoxazole ring | 45 | 3.6 |
| Sulfadiazine | Sulfonamide with pyrimidine ring | 80 | 2.0 |
| Sulfamerazine | Sulfonamide with methylpyrimidine ring | 100 | 1.6 |
| Sulfadimethoxine | Sulfonamide with dimethoxypyrimidine ring | >1000 | <0.16 |
| Sulfanilamide | Core sulfonamide structure | >1000 | <0.16 |
Experimental Protocols
The development of specific antibodies against small molecule haptens involves several key stages, from hapten design and synthesis to immunoassay development and validation. The following sections detail the generalized methodologies employed in the studies cited.
Hapten Synthesis and Immunogen Preparation
The generation of an immune response to a small molecule like a thiazole-containing compound requires its conjugation to a larger carrier protein, thereby rendering it immunogenic. This process begins with the synthesis of a hapten, a derivative of the target molecule that incorporates a reactive functional group for protein conjugation.
-
Hapten Design: A linker arm is typically introduced into the structure of the target molecule at a position that is distal from the key antigenic determinants. This strategy ensures that the unique structural features of the thiazole-containing hapten are maximally exposed to the immune system. For example, in the development of antibodies against Sulfathiazole, a carboxyl group was introduced to serve as the point of attachment for the carrier protein[2].
-
Conjugation to Carrier Proteins: The synthesized hapten is then covalently linked to a carrier protein, such as Bovine Serum Albumin (BSA) for producing coating antigens or Keyhole Limpet Hemocyanin (KLH) for immunization[3][4]. The active ester method, using reagents like N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC), is a common approach to form stable amide bonds between the hapten's carboxyl group and the amine groups on the protein[4].
Antibody Production
-
Polyclonal Antibodies: Polyclonal antibodies are typically generated by immunizing animals, such as rabbits or mice, with the hapten-KLH conjugate emulsified in an adjuvant (e.g., Freund's adjuvant). A series of booster injections are administered to elicit a high-titer antibody response. Blood is then collected, and the serum containing the polyclonal antibodies is isolated[3][4].
-
Monoclonal Antibodies: For the production of monoclonal antibodies, mice are immunized with the hapten-KLH conjugate. Spleen cells from an immunized mouse with a high antibody titer are then fused with myeloma cells to create hybridomas. These hybridoma cells are screened to identify clones that produce antibodies with the desired specificity and affinity for the target hapten[1].
Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is the most common format for quantifying small molecule haptens. This assay relies on the competition between the free hapten in the sample and a labeled or immobilized hapten-protein conjugate for a limited number of antibody binding sites.
-
Indirect Competitive ELISA (icELISA) Protocol:
-
Coating: Microtiter plates are coated with the hapten-BSA conjugate (coating antigen) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C[5].
-
Washing: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound coating antigen.
-
Blocking: The remaining non-specific binding sites on the plate are blocked by adding a blocking buffer (e.g., PBS containing 1% BSA) and incubating for 1-2 hours at 37°C[5].
-
Competitive Reaction: A mixture of the sample (or standard) containing the free hapten and a limited amount of the specific antibody (polyclonal serum or monoclonal antibody) is added to the wells. The plate is then incubated for a defined period (e.g., 30-60 minutes at 37°C) to allow for the competitive binding to occur[5].
-
Washing: The plates are washed to remove unbound antibodies and free hapten.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that is specific for the primary antibody (e.g., goat anti-rabbit IgG-HRP) is added to the wells and incubated for 30-60 minutes at 37°C[5].
-
Washing: The plates are washed to remove the unbound secondary antibody.
-
Substrate Addition and Signal Detection: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme catalyzes a color change, which is stopped after a specific time by adding a stop solution (e.g., sulfuric acid). The absorbance is then read using a microplate reader at a specific wavelength (e.g., 450 nm for TMB)[5]. The signal intensity is inversely proportional to the concentration of the free hapten in the sample.
-
References
- 1. Hapten synthesis for enzyme-linked immunoassay of the insecticide triazophos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific polyclonal-based immunoassays for sulfathiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of 4-Bromo-2-(methylthio)thiazole: A Comprehensive Guide
For immediate reference, 4-Bromo-2-(methylthio)thiazole is classified as a hazardous chemical that requires disposal through an authorized hazardous or special waste collection point in accordance with local regulations.[1] It is harmful if it comes into contact with skin or eyes, and may cause respiratory irritation.[1] This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations.
Hazard Profile and Safety Data
Based on available safety data sheets, this compound should be handled with care, utilizing appropriate personal protective equipment (PPE). The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1]
| Hazard Classification | Precautionary Statements |
| Skin Irritation (Category 2) | H315: Causes skin irritation. P280: Wear protective gloves, protective clothing, eye protection and face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention.[1] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3) | H335: May cause respiratory irritation. P261: Avoid breathing dust/fumes. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor/physician/first aider/if you feel unwell.[1] |
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure you are working in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[1][2] An eyewash station and safety shower should be readily accessible.[2]
In the event of a spill, avoid direct contact. For small spills, use an inert absorbent material such as vermiculite or sand to contain the substance.[2][3] Carefully collect the absorbed material and place it into a designated hazardous waste container.[2][3] Do not add water to the spill area. For larger spills, it is crucial to contact your institution's environmental health and safety (EHS) department or emergency response team.[2]
Step-by-Step Disposal Procedure
The standard and regulated method for the disposal of this compound is through a licensed hazardous waste disposal company, typically involving incineration.[4] This compound should never be disposed of down the drain or mixed with general laboratory waste.[4][5]
-
Segregation of Waste : Collect all waste containing this compound into a dedicated and clearly labeled hazardous waste container. This includes unused product, contaminated consumables (such as pipette tips, weighing paper, and gloves), and any solutions containing the compound. This container should be specifically designated for "Halogenated Organic Waste."[4]
-
Container Labeling : The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the primary hazards (e.g., "Irritant").[4]
-
Container Management : Use a robust, leak-proof container that is chemically compatible with the waste. Keep the container securely closed at all times, except when adding waste.[2] Store the sealed container in a designated, well-ventilated, and secure waste accumulation area.
-
Empty Container Disposal : Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated. A common procedure is to triple-rinse the container with a suitable solvent. The resulting rinsate is considered hazardous and must be collected and added to the "Halogenated Organic Waste" container.[4] After triple-rinsing, consult your institution's EHS guidelines for the proper disposal of the decontaminated container.[4]
-
Professional Disposal : Contact your institution's EHS office or an equivalent authority to arrange for the collection and disposal of the hazardous waste.[2] Ensure that all institutional and local regulations for hazardous waste disposal are strictly followed.[5]
Caption: Disposal workflow for this compound.
Experimental Protocols
Currently, there are no widely established experimental protocols for the chemical neutralization or degradation of this compound at a laboratory scale for disposal purposes. The recommended and regulated method of disposal is through controlled incineration by a licensed hazardous waste management company.[4] Any attempt at chemical neutralization should only be performed by trained professionals with a thorough understanding of the potential reaction hazards and byproducts, and in accordance with all applicable safety and environmental regulations.
References
Essential Safety and Operational Guide for 4-Bromo-2-(methylthio)thiazole
This guide provides critical safety, handling, and disposal information for 4-Bromo-2-(methylthio)thiazole, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks.
Hazard Identification and Safety Data
While a specific, universally available Safety Data Sheet (SDS) for this compound may vary between suppliers, the following information is synthesized from available data for the compound and structurally related chemicals, such as other brominated and thiazole-containing organic molecules.[1][2][3][4][5]
Physical and Chemical Properties:
| Property | Value |
| CAS Number | 204513-62-2 |
| Molecular Formula | C4H4BrNS2 |
| Molecular Weight | 210.12 g/mol |
Hazard Statements: Based on data for 4-Bromothiazole and similar compounds, this compound is anticipated to have the following hazard classifications:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound.[7] The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[7] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[7][8][9] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[7][8] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[7][10] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[7] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[3][7] |
Experimental Protocols: Handling and Storage
Handling:
-
Pre-Handling:
-
Weighing and Transfer:
-
Perform all manipulations of solid this compound within a certified chemical fume hood to prevent inhalation of any dust.[7]
-
Use a ventilated balance enclosure or a balance inside the fume hood for weighing.
-
When transferring, use appropriate tools (e.g., spatulas) to minimize the generation of dust.
-
-
Preparing Solutions:
-
Add the solid compound to the solvent slowly to avoid splashing.
-
Ensure the container is appropriately sized for the volume of the solution.
-
-
Running Reactions:
-
Set up all glassware securely within the fume hood.
-
Use appropriate heating and stirring methods to prevent uncontrolled reactions.
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][6]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][6]
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
| Waste Type | Collection Procedure |
| Unused or Expired Product | Collect in a clearly labeled, sealed, and appropriate hazardous waste container designated for halogenated organic waste. |
| Solutions Containing this compound | Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for halogenated organic waste.[7] |
| Contaminated Labware (e.g., pipette tips, gloves, paper towels) | Place in a designated solid hazardous waste container.[2][7] |
| Spill Cleanup Material | For small spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the material. Carefully collect the absorbent material and place it into the designated hazardous waste container.[2][6] |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[7]
-
Segregation: Do not mix incompatible waste streams.[7]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[7]
-
Final Disposal: The sealed waste container must be disposed of through a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.[2]
Workflow and Safety Decision Making
The following diagram illustrates the key steps and decision points for safely handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. synzeal.com [synzeal.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
